molecular formula C19H20F2N2O B4417345 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine

1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine

Cat. No.: B4417345
M. Wt: 330.4 g/mol
InChI Key: CMIJHVPRSMFZHR-UHFFFAOYSA-N
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Description

1-Acetyl-4-[bis(4-fluorophenyl)methyl]piperazine is a fluorinated benzhydrylpiperazine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a piperazine ring, a privileged scaffold in drug discovery, which is substituted at the 1-position with an acetyl group and at the 4-position with a bis(4-fluorophenyl)methyl group. The benzhydrylpiperazine core is a recognized structural motif in biologically active compounds, particularly known for its presence in calcium channel blockers such as flunarizine . The incorporation of fluorine atoms enhances the molecule's properties, including metabolic stability and membrane permeability, making it a valuable building block for drug discovery. This compound is strictly for research applications in laboratory settings. Researchers can utilize it as a key synthetic intermediate for the development of novel therapeutic agents. Its structure offers multiple sites for further chemical modification, facilitating the creation of diverse compound libraries for structure-activity relationship (SAR) studies. The primary applications of this chemical are in preclinical pharmaceutical research, including synthetic chemistry, biological screening, and investigating mechanisms of action. It is supplied as a research-grade chemical for use by qualified scientific professionals. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O/c1-14(24)22-10-12-23(13-11-22)19(15-2-6-17(20)7-3-15)16-4-8-18(21)9-5-16/h2-9,19H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIJHVPRSMFZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and properties of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine

[1]

Executive Summary & Compound Identity

1-Acetyl-4-[bis(4-fluorophenyl)methyl]piperazine is a piperazine derivative characterized by a 4,4'-difluorobenzhydryl group at the N4 position and an acetyl group at the N1 position.[1] It serves as a critical Reference Standard in the quality control (QC) of diphenylpiperazine-class drugs.[1]

In pharmaceutical development, it is identified as a process-related impurity or a degradation product formed via the acetylation of the intermediate 1-[bis(4-fluorophenyl)methyl]piperazine (Flunarizine Impurity A).[1]

Chemical Identity Table
PropertySpecification
IUPAC Name 1-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}ethan-1-one
Common Synonyms N-Acetyl-N'-(4,4'-difluorobenzhydryl)piperazine; Flunarizine Acetyl Impurity
CAS Registry Number 857039-69-1
Molecular Formula C₁₉H₂₀F₂N₂O
Molecular Weight 330.37 g/mol
SMILES CC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Structural Class Diphenylpiperazine; Acetamide derivative

Structural Analysis & Physicochemical Properties[1]

Molecular Architecture

The molecule consists of three distinct pharmacophoric regions:

  • The Core: A piperazine ring which serves as the central scaffold.[1]

  • The Hydrophobic Tail: A bis(4-fluorophenyl)methyl group (difluorobenzhydryl).[1] This bulky, lipophilic moiety is critical for interaction with hydrophobic pockets in biological targets (e.g., calcium channels), though its affinity is modulated by the N1 substituent.[1]

  • The N1-Substituent: An acetyl group (

    
    ).[1] Unlike the cinnamyl group in Flunarizine or the trimethoxybenzyl group in Lomerizine, the acetyl group converts the N1 amine into an amide .[1]
    
Physicochemical Impact of Acetylation

The acetylation of the secondary amine (N1) fundamentally alters the acid-base profile of the molecule compared to its parent precursor.[1]

  • Basicity (pKa): The precursor (Impurity A) has two basic nitrogen atoms. In the acetyl derivative, the N1 nitrogen becomes part of an amide bond, rendering it non-basic (neutral).[1] Only the N4 nitrogen (tertiary amine) remains basic (estimated pKa ~7.5–8.0).[1]

  • Lipophilicity (LogP): The acetyl group is less lipophilic than the cinnamyl group of Flunarizine. However, the loss of the ionizable N1 center means the molecule remains neutral over a wider pH range compared to the di-basic parent drugs.[1]

  • Solubility: The compound exhibits low aqueous solubility but high solubility in organic solvents such as Dichloromethane (DCM), Methanol (MeOH), and Dimethyl sulfoxide (DMSO).[1]

Synthesis & Origins (Impurity Profiling)[1][5]

This compound typically arises in two contexts:

  • Synthetic Impurity: During the synthesis of Flunarizine, if acetic anhydride or acetyl chloride is present (e.g., as a solvent contaminant or reagent in prior steps), the intermediate amine can undergo unwanted acetylation.[1]

  • Metabolic Pathway (Theoretical): In vivo, the N-dealkylated metabolite of Flunarizine (Impurity A) could theoretically undergo Phase II conjugation (N-acetylation), though this is less commonly described than glucuronidation.[1]

Synthesis Workflow

The directed synthesis for generating the reference standard involves the selective N-acetylation of the commercially available intermediate.[1]

Protocol:

  • Starting Material: 1-[bis(4-fluorophenyl)methyl]piperazine (CAS 27469-60-9).[1][2][3][4]

  • Reagent: Acetic Anhydride (

    
    ) or Acetyl Chloride (
    
    
    ).
  • Base: Triethylamine (

    
    ) or Pyridine to scavenge the acid byproduct.
    
  • Solvent: Dichloromethane (DCM) at 0°C to Room Temperature.

Pathway Diagram

The following diagram illustrates the relationship between the drug Flunarizine, its primary metabolite (Impurity A), and the Acetyl derivative.[1]

GFlunarizineFlunarizine(Drug Substance)ImpurityAImpurity A / Metabolite(1-[bis(4-fluorophenyl)methyl]piperazine)CAS: 27469-60-9Flunarizine->ImpurityAN-Dealkylation(Metabolism/Degradation)AcetylDerivTarget: 1-Acetyl Derivative(CAS: 857039-69-1)ImpurityA->AcetylDerivN-Acetylation(Synthetic Impurity or Phase II)

Figure 1: Structural relationship showing the formation of the 1-acetyl derivative from the core pharmacophore.[1]

Applications in Drug Development[1]

Reference Standard for Quality Control

The primary application of this compound is as a Certified Reference Material (CRM) . In HPLC/UPLC analysis of Flunarizine or Lomerizine API (Active Pharmaceutical Ingredient), unknown peaks must be identified.[1]

  • Retention Time Marker: It elutes differently than the parent drug and the free amine (Impurity A) due to the amide functionality.

  • Limit of Quantitation: Regulatory guidelines (ICH Q3A/Q3B) require impurities >0.1% to be identified. This compound is used to quantify specific process-related contaminants.[1]

Structure-Activity Relationship (SAR) Research

In medicinal chemistry, this compound serves as a "negative control" or comparator:

  • Calcium Channel Blockade: The bulky substituent at N1 (e.g., cinnamyl) is often required for high-affinity binding to T-type or L-type calcium channels.[1] Replacing it with a small acetyl group typically reduces potency , helping researchers map the size/lipophilicity requirements of the binding pocket.[1]

Experimental Protocol: HPLC Identification

Note: This is a generalized method for separating diphenylpiperazine impurities.[1]

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: Buffer (0.05M

    
    , pH 3.0).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 70% A / 30% B[1]

    • 20 min: 20% A / 80% B (The acetyl derivative is less polar than Impurity A but more polar than Flunarizine).

  • Detection: UV at 254 nm (Strong absorption due to the benzhydryl chromophore).

References

  • LGC Standards. (n.d.). Flunarizine Impurity 1 (CAS 857039-69-1).[1][5][6] Retrieved from [1]

  • Pharmaffiliates. (n.d.). Lomerizine Impurities and Reference Standards. Retrieved from [1]

  • European Pharmacopoeia (Ph.[1] Eur.). Flunarizine Dihydrochloride Monograph. (Defines Impurity A and related substances).

  • PubChem. (2025).[2] 1-[Bis(4-fluorophenyl)methyl]piperazine (Precursor Data). Retrieved from [1]

1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Acetyl-4-[bis(4-fluorophenyl)methyl]piperazine: Technical Monograph & Impurity Profiling Guide Content Type: In-depth Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine (CAS 857039-69-1 ), a critical process-related impurity and potential metabolite associated with the diphenylmethylpiperazine class of calcium channel blockers, specifically Flunarizine and Lomerizine .

In the context of pharmaceutical development, this compound serves as a vital Reference Standard for impurity profiling, ensuring compliance with ICH Q3A/Q3B guidelines. Its presence typically indicates specific side-reactions during the acylation steps or metabolic N-acetylation of the parent intermediate.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Core Identifiers
PropertySpecification
Chemical Name 1-Acetyl-4-[bis(4-fluorophenyl)methyl]piperazine
Systematic Name 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}ethan-1-one
CAS Number 857039-69-1
Molecular Formula C₁₉H₂₀F₂N₂O
Molecular Weight 330.37 g/mol
Parent API Flunarizine, Lomerizine
Role Process Impurity, Metabolite, Reference Standard
Structural Representation

The molecule consists of a piperazine ring substituted at the N1 position with an acetyl group and at the N4 position with a 4,4'-difluorobenzhydryl group.

ChemicalStructure Fig 1: Structural Connectivity of 1-Acetyl-4-[bis(4-fluorophenyl)methyl]piperazine Benzhydryl Bis(4-fluorophenyl)methyl (Lipophilic Anchor) Piperazine Piperazine Ring (Core Scaffold) Benzhydryl->Piperazine N4-Alkylation Acetyl Acetyl Group (N-Acyl Moiety) Piperazine->Acetyl N1-Acetylation

[1]

Predicted Physicochemical Parameters[1][2]
  • LogP (Predicted): ~2.5 - 3.0 (Lipophilic due to fluorinated phenyl rings).

  • Solubility: Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water.

  • pKa: The N1 nitrogen is amidic (non-basic). The N4 nitrogen is tertiary aliphatic (basic, pKa ~7.5-8.0).

Synthesis & Formation Pathways[10][12]

Synthetic Route (Reference Standard Preparation)

To generate this compound as a reference standard, the parent intermediate, 1-[bis(4-fluorophenyl)methyl]piperazine (CAS 27469-60-9), is selectively acetylated.

Reaction Scheme:

  • Starting Material: 1-[bis(4-fluorophenyl)methyl]piperazine (Flunarizine Impurity A).[2][3]

  • Reagent: Acetic Anhydride (

    
    ) or Acetyl Chloride (
    
    
    
    ).
  • Base: Triethylamine (

    
    ) or Pyridine.
    
  • Solvent: Dichloromethane (

    
    ) or Tetrahydrofuran (
    
    
    
    ).

SynthesisPathway Fig 2: Synthesis of Reference Standard CAS 857039-69-1 SM 1-[bis(4-fluorophenyl)methyl]piperazine (CAS 27469-60-9) Reaction Nucleophilic Acyl Substitution (0-5°C -> RT, 2-4 hrs) SM->Reaction Reagent Acetic Anhydride / Et3N (Acylating Agent) Reagent->Reaction Product 1-Acetyl-4-[bis(4-fluorophenyl)methyl]piperazine (CAS 857039-69-1) Reaction->Product Yield > 85%

Detailed Experimental Protocol

Note: This protocol is a generalized procedure for preparing acetyl-piperazine derivatives.

  • Dissolution: Dissolve 1.0 eq (e.g., 2.88 g) of 1-[bis(4-fluorophenyl)methyl]piperazine in dry DCM (30 mL).

  • Basification: Add 1.5 eq of Triethylamine (TEA). Cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add 1.1 eq of Acetic Anhydride or Acetyl Chloride . Maintain temperature < 5°C to prevent di-acetylation (if ring opening occurs) or degradation.

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Quench with water. Wash the organic layer with saturated

    
     (to remove acid) and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallize from Ethanol/Ether.
    

Analytical Characterization

Validating the identity of CAS 857039-69-1 requires a multi-modal approach.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~2.08 ppm (s, 3H): Distinct singlet for the Acetyl methyl group (-COCH ₃). This is the diagnostic peak distinguishing it from the parent amine.

    • δ ~4.25 ppm (s, 1H): Methine proton of the benzhydryl group (Ar₂CH -N).

    • δ ~2.3 - 2.5 ppm (m, 4H): Piperazine protons adjacent to the benzhydryl nitrogen (N4).

    • δ ~3.4 - 3.6 ppm (m, 4H): Piperazine protons adjacent to the amide nitrogen (N1).

    • δ ~6.9 - 7.4 ppm (m, 8H): Aromatic protons of the fluorophenyl rings.

Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode).

  • Expected Signal:

    • [M+H]⁺: m/z 331.2

    • Fragmentation: Loss of the acetyl group (m/z 289) or cleavage of the benzhydryl cation (m/z 203) may be observed in MS/MS.

HPLC Method for Impurity Profiling

To detect this impurity in a bulk drug substance (Flunarizine Dihydrochloride), use the following parameters:

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid or Ammonium Acetate buffer (pH 4.5)
Mobile Phase B Acetonitrile (ACN)
Gradient 20% B to 80% B over 20 mins
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic absorption)
Retention Time Elutes after the parent amine (Impurity A) due to loss of H-bond donor and increased lipophilicity from acetylation.

Regulatory & Safety Context

Impurity Classification[2][3]
  • Type: Organic Impurity (Process-related or Degradant).

  • Origin:

    • Synthesis: Can form if acetic acid or acetic anhydride is used in the workup or crystallization steps of the intermediate.

    • Degradation: Unlikely to form spontaneously from Flunarizine; more likely a contaminant in the starting material.

  • Limit: According to ICH Q3A(R2), impurities >0.10% must be identified and qualified in the drug substance.

Safety Handling (SDS Highlights)
  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.

References

  • Cleanchem Laboratories. (n.d.). Flunarizine Impurity 1 (CAS 857039-69-1).[4][5] Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)ethan-1-one (CAS 857039-69-1).[6][7][4] Retrieved from [Link]

  • PubChem. (n.d.). 1-[Bis(4-fluorophenyl)methyl]piperazine (Parent Compound Data). National Library of Medicine. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

Sources

Pharmacological Significance of 1-Acetyl-4-[bis(4-fluorophenyl)methyl]piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the pharmacological profile, synthesis, and structure-activity relationships (SAR) of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine and its related derivatives.[1]

Technical Whitepaper & Experimental Guide [1]

Executive Summary

The compound 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine represents a critical structural derivative within the diphenylmethylpiperazine class of pharmacophores.[1] This scaffold is the core architecture for major calcium channel blockers (CCBs) such as Flunarizine and Lomerizine , used globally for migraine prophylaxis and vertigo management.[1]

While the parent drugs rely on a basic tertiary amine for receptor affinity, the 1-acetyl derivative serves two distinct pharmacological roles:[1]

  • Metabolic Marker: It is a Phase II metabolic conjugate (N-acetylation) of the active N-desalkyl metabolite of Flunarizine, marking the termination of calcium channel blocking activity.[1]

  • SAR Probe: It acts as a "negative control" or structural probe in medicinal chemistry, demonstrating the necessity of the basic nitrogen center for voltage-gated calcium channel (VGCC) affinity while retaining the lipophilic benzhydryl anchor for membrane insertion.[1]

This guide details the chemical architecture, synthesis protocols, and biological evaluation of this scaffold.[1][2][3][4]

Chemical Architecture & SAR Analysis

The Pharmacophore

The molecule is composed of three distinct functional regions, each governing a specific aspect of its pharmacodynamics (PD) and pharmacokinetics (PK).[1]

RegionStructural MoietyFunction
Lipophilic Anchor Bis(4-fluorophenyl)methyl Membrane Insertion: The two para-fluorine atoms enhance metabolic stability (blocking P450 oxidation at the para-position) and increase lipophilicity (

), allowing deep penetration into the lipid bilayer to access transmembrane ion channels.[1]
Linker Core Piperazine Ring Scaffold: Provides a semi-rigid linker.[1] In active drugs (Flunarizine), the N4 nitrogen is basic (

), essential for cation-

interactions within the channel pore.[1]
Modulator 1-Acetyl Group Activity Switch: Acetylation converts the basic secondary amine to a neutral amide.[1] This abolishes the positive charge at physiological pH, drastically reducing affinity for the Ca

2.1 (P/Q-type) and Ca

1.2 (L-type) channels, effectively "switching off" the CCB activity.[1]
Mechanism of Action (The "Switch" Hypothesis)

The pharmacological significance of the acetyl derivative lies in its contrast to the parent drugs.[1]

  • Active State (Flunarizine/Lomerizine): The basic nitrogen is protonated at physiological pH.[1] It binds to the inner pore of the calcium channel, stabilizing the inactive state.[1]

  • Inactive State (Acetyl Derivative): The amide bond withdraws electron density, preventing protonation.[1] Without the positive charge, the molecule cannot effectively block the pore, highlighting the critical role of the basic center.[1]

Experimental Protocols

Synthesis of 1-Acetyl-4-[bis(4-fluorophenyl)methyl]piperazine

Objective: To synthesize the target compound from commercially available precursors with high purity (>98%) for biological assay.

Reagents:

  • 1-[Bis(4-fluorophenyl)methyl]piperazine (Precursor A)[1]

  • Acetic Anhydride (

    
    )[1]
    
  • Triethylamine (

    
    )[1]
    
  • Dichloromethane (DCM)[1]

Protocol:

  • Dissolution: Dissolve 10.0 mmol of Precursor A in 50 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add 12.0 mmol of

    
     to scavenge the generated acid. Cool the mixture to 0°C.
    
  • Acetylation: Dropwise add 11.0 mmol of Acetic Anhydride over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9). The starting amine spot (

    
    ) should disappear, replaced by the amide (
    
    
    
    ).[1]
  • Work-up: Wash the organic layer with 1M HCl (to remove unreacted amine), followed by saturated

    
     and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield white crystals.[1]
    
Calcium Mobilization Assay (Functional Validation)

Objective: To quantify the loss of potency of the acetyl derivative compared to Flunarizine.[1]

System: HEK293 cells stably expressing Ca


1.2 channels.[1]
Readout:  Fluo-4 AM fluorescence (Intracellular 

).[1]
  • Seeding: Plate cells in 96-well black-wall plates (50,000 cells/well).[1] Incubate 24h.

  • Dye Loading: Incubate cells with Fluo-4 AM (4

    
    M) in Tyrode’s buffer for 45 min at 37°C.
    
  • Compound Treatment:

    • Group A: Flunarizine (Positive Control, 10 nM - 10

      
      M).[1]
      
    • Group B: 1-Acetyl-derivative (Test, 10 nM - 10

      
      M).[1]
      
    • Group C: Vehicle (DMSO).[1]

  • Stimulation: Inject KCl (60 mM final concentration) to depolarize membranes and open VGCCs.

  • Measurement: Record fluorescence kinetics (Ex/Em 494/516 nm) for 120 seconds.

  • Analysis: Calculate

    
    . Expect Flunarizine 
    
    
    
    M. Expect Acetyl-derivative
    
    
    M (Inactive).[1]

Data Presentation & Visualization

Comparative Pharmacological Profile

The following table summarizes the expected activity shifts based on structural modifications.

CompoundN4-SubstituentElectronic State (pH 7.[1]4)Ca

Channel Affinity
Primary Use
Flunarizine CinnamylCationic (+1)High (

nM range)
Migraine Prophylaxis
Lomerizine 2,3,4-TrimethoxybenzylCationic (+1)High (Cerebro-selective)Glaucoma/Migraine
Metabolite M1 Hydrogen (Free Amine)Cationic (+1)ModerateActive Metabolite
Acetyl-Derivative Acetyl Neutral (0) Negligible Metabolite/Control
Pathway Visualization

The diagram below illustrates the synthesis pathway and the metabolic relationship between the parent drug and the acetyl derivative.[1]

G Precursor 4,4'-Difluorobenzhydryl Chloride Intermediate 1-[Bis(4-fluorophenyl)methyl] piperazine (Metabolite M1) Precursor->Intermediate N-Alkylation Piperazine Piperazine Piperazine->Intermediate Flunarizine Flunarizine (Active Drug) Intermediate->Flunarizine Cinnamylation (Synthesis) AcetylDeriv 1-Acetyl-4-[bis(4-fluorophenyl) methyl]piperazine Intermediate->AcetylDeriv Acetylation (Synthesis or Phase II Metab) Flunarizine->Intermediate CYP2D6 N-Dealkylation (Metabolism)

Caption: Synthesis and Metabolic Pathway linking the active drug Flunarizine to the 1-Acetyl derivative via the central intermediate.

References

  • Holmes, B., et al. (1984).[1] "Flunarizine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use." Drugs.

  • Kariya, S., et al. (1992).[1] "Oxidative metabolism of flunarizine in rat liver microsomes." Research Communications in Chemical Pathology and Pharmacology.

  • Sadashiva, C. T., et al. (2006).[1] "Synthesis and efficacy of 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives for acetylcholinesterase inhibition." Bioorganic & Medicinal Chemistry Letters.

  • Galvani, F., et al. (2022).[1] "Mechanistic modeling of monoglyceride lipase covalent modification elucidates the role of leaving group expulsion."[1] Journal of Chemical Information and Modeling. [1]

  • Ossila. "1-Bis(4-fluorophenyl)methyl piperazine Product Specification." Ossila Chemical Catalog.

Sources

Technical Guide: Identification and Control of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine

[1]

Executive Summary

This technical guide details the structural elucidation, formation mechanism, and control strategy for 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine (CAS: 857039-69-1).[1] Identified as a critical process-related impurity in the synthesis of diphenylmethylpiperazine-class calcium channel blockers (specifically Flunarizine and Lomerizine ), this molecule represents a classic "reactive intermediate" artifact.

This document is designed for analytical scientists and process chemists. It establishes a self-validating workflow to distinguish this impurity from its metabolic precursors and details its origin via solvent-mediated transacetylation or reagent carryover.

Molecular Identity and Context

The molecule is the

1-[bis(4-fluorophenyl)methyl]piperazineBFP
AttributeDetail
Chemical Name 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine
CAS Registry 857039-69-1
Molecular Formula

Molecular Weight 330.37 g/mol
Parent API Class Calcium Channel Blockers (Flunarizine, Lomerizine)
Structural Core Difluorobenzhydryl piperazine scaffold
Clinical Relevance

In the context of Lomerizine and Flunarizine , the purity of the BFP intermediate is critical. The presence of the

Chemical Genesis: The Acetylation Pathway

The formation of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine is rarely a metabolic event in synthesis; it is predominantly a process-related impurity .

Mechanism of Formation

The secondary amine in the BFP intermediate is a nucleophile. Two primary pathways lead to the formation of the acetyl impurity:

  • Solvent-Mediated Transacetylation: If Ethyl Acetate (EtOAc) is used as a solvent for the extraction or crystallization of the BFP intermediate, trace acid catalysis or prolonged heating can drive a nucleophilic attack by the piperazine nitrogen on the carbonyl of EtOAc, releasing ethanol and forming the

    
    -acetyl impurity.
    
  • Reagent Carryover: If acetic anhydride or acetyl chloride was used in a precursor step (e.g., protection/deprotection sequences of the piperazine ring), residual acylating agents will rapidly react with the free amine of BFP.

Pathway Visualization

The following diagram illustrates the critical control points where this impurity is generated.

GBFPBFP Intermediate(Free Amine)ImpurityN-Acetyl Impurity(Target Analyte)BFP->Impurity Transacetylation (Reflux)APIFinal API(Flunarizine/Lomerizine)BFP->API Alkylation (Target Rxn)EtOAcEthyl Acetate(Solvent)EtOAc->Impurity Solvent InteractionAc2OAcetic Anhydride(Reagent Trace)Ac2O->Impurity Contamination

Figure 1: Competitive reaction pathways showing the genesis of the N-acetyl impurity versus the target API alkylation.

Analytical Elucidation Strategy

Distinguishing the

Mass Spectrometry (LC-MS/MS)

The mass spectral signature is definitive. The acetyl group adds 42 Da to the BFP core.

  • Ionization: ESI Positive Mode (

    
    )
    
  • Parent Ion:

    
     331.17
    
  • Fragmentation Logic:

    • Primary Cleavage: The bond between the benzhydryl carbon and the piperazine nitrogen is the weakest link.

    • Dominant Fragment: Formation of the bis(4-fluorophenyl)methyl cation (

      
       203.06). This is the "fingerprint" ion for this class of drugs.
      
    • Secondary Fragment: The acetyl-piperazine moiety may be observed at low abundance (

      
       127), but the 203 peak is the quantifier.
      

Fragmentation Pathway Diagram:

MassSpecParentParent Ion [M+H]+m/z 331.17TransitionC-N Bond CleavageParent->Transition CID EnergyFrag1Benzhydryl Cation(Base Peak)m/z 203.06Transition->Frag1 Charge RetentionFrag2N-Acetyl PiperazineNeutral LossTransition->Frag2 Neutral Loss

Figure 2: ESI-MS/MS fragmentation pathway identifying the characteristic benzhydryl cation.

Nuclear Magnetic Resonance (NMR)

NMR provides the structural confirmation of the acetyl group location.

  • 
     NMR (DMSO-
    
    
    , 400 MHz):
    • 
       2.01 ppm (s, 3H):  Characteristic singlet of the acetyl methyl group (
      
      
      ). This is the key differentiator from the BFP intermediate.
    • 
       3.40 - 3.50 ppm (m, 4H):  Piperazine protons adjacent to the amide.[2] These will appear distinct from the amine protons due to restricted rotation around the amide bond (rotamers may be visible at room temperature).
      
    • 
       4.38 ppm (s, 1H):  The methine proton of the benzhydryl group.
      
    • 
       7.10 - 7.50 ppm (m, 8H):  Aromatic protons showing typical fluorine coupling patterns.
      
HPLC-UV Method

For routine quality control (QC), an HPLC method must separate the polar BFP amine from the less polar

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    m.
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[3]

    • B: Acetonitrile[3][4][5]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 230 nm (Absorption max of the benzhydryl system).

  • Retention Order: BFP (Amine, most polar) < N-Acetyl Impurity < Final API (Lomerizine/Flunarizine).

Synthesis of Reference Standard

To validate the analytical method, the impurity standard must be synthesized.

Protocol:

  • Dissolution: Dissolve 1.0 g (3.47 mmol) of 1-[bis(4-fluorophenyl)methyl]piperazine (BFP) in 10 mL of Dichloromethane (DCM).

  • Acylation: Add 1.2 equivalents of Triethylamine (TEA) followed by 1.1 equivalents of Acetyl Chloride dropwise at 0°C.

  • Reaction: Stir at room temperature for 1 hour. Monitor by TLC (System: EtOAc/Hexane 1:1).

  • Workup: Wash with water, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water to obtain the N-acetyl derivative as a white solid.

  • Validation: Confirm structure via the NMR and MS signals described in Section 3.

Control Strategy

To ensure pharmaceutical compliance (ICH Q3A/Q3B), the following control measures are recommended:

  • Solvent Swap: Avoid using Ethyl Acetate during the isolation of the BFP intermediate, especially if the process involves heating. Replace with Toluene or Isopropyl Ether (IPE).

  • Reagent Purity: If using acid chlorides in previous steps, ensure a quench step (e.g., methanol or water wash) is robust before introducing the piperazine ring.

  • Specification: Set a limit of NMT 0.15% for the

    
    -acetyl impurity in the BFP intermediate specification.
    

References

  • PubChem. (2025).[6] 1-(Bis(4-fluorophenyl)methyl)piperazine Compound Summary. National Library of Medicine. [Link]

  • Veeprho. (2024).[4][7] Lomerizine Impurity Standards and Reference Materials. Veeprho Laboratories.[8] [Link][9]

  • Pharmaffiliates. (2024). Flunarizine Dihydrochloride and its Impurities. Pharmaffiliates Analytics & Synthetics. [Link]

Literature review of bis(4-fluorophenyl)methyl piperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

The bis(4-fluorophenyl)methyl piperazine scaffold (CAS: 27469-60-9) represents a privileged structure in medicinal chemistry, serving as the pharmacophore for a class of potent calcium channel blockers (CCBs), dopamine modulators, and multidrug resistance (MDR) reversal agents.

While historically anchored by Flunarizine (migraine prophylaxis) and Lomerizine (neuroprotection/glaucoma), recent optimization of this scaffold has yielded atypical dopamine transporter (DAT) inhibitors with potential in treating psychostimulant abuse. This guide analyzes the structural activity relationships (SAR), mechanistic diversity, and precise synthetic protocols required to exploit this moiety.

Structural Activity Relationship (SAR)

The efficacy of this scaffold relies on the synergy between the lipophilic "warhead" and the piperazine linker.

The Bis(4-fluorophenyl)methyl "Warhead"
  • Metabolic Stability: The para-fluorine substitution blocks the primary site of cytochrome P450-mediated hydroxylation (CYP2D6), significantly extending plasma half-life compared to non-fluorinated diphenylmethyl analogs (e.g., Cinnarizine).

  • Lipophilicity: The fluorine atoms increase logP, facilitating Blood-Brain Barrier (BBB) penetration. This is critical for central nervous system (CNS) indications like migraine and vertigo.

  • Electronic Effects: The electron-withdrawing nature of fluorine reduces the basicity of the piperazine nitrogen, altering receptor binding kinetics.

The Piperazine Linker
  • Conformational Flexibility: The piperazine ring adopts a chair conformation, positioning the N-substituents in equatorial orientations. This geometry is essential for fitting into the hydrophobic pockets of L-type and T-type calcium channels.

  • Derivatization Potential: The N4-nitrogen serves as the vector for specificity.

    • Cinnamyl group: Confers broad Ca2+ channel blockade (Flunarizine).

    • Trimethoxybenzyl group: Enhances selectivity for cerebral vessels and reduces dopaminergic side effects (Lomerizine).

Pharmacological Mechanisms[1][2][3][4][5][6][7]

Calcium Channel Blockade (Neuroprotection)

The primary mechanism involves the inhibition of transmembrane Ca2+ influx.[1] Unlike dihydropyridines (e.g., nifedipine) that act primarily on vascular smooth muscle, bis(4-fluorophenyl)methyl derivatives target neuronal channels.

  • Target: Voltage-gated L-type (Cav1.x) and T-type (Cav3.x) channels.

  • Action: Frequency-dependent blockade. They stabilize the channel in the inactive state, preventing "calcium overload" during hypoxic or excitotoxic stress.

  • Significance: This mechanism underlies the efficacy of Lomerizine in protecting retinal ganglion cells (glaucoma) and motor neurons (ALS models).

Dopamine Transporter (DAT) Modulation

Novel derivatives (e.g., modafinil-hybrid analogs) utilizing this scaffold have shown "atypical" DAT inhibition. Unlike cocaine, which stabilizes the outward-facing DAT conformation, these derivatives appear to stabilize the inward-facing or occluded state, reducing abuse potential.

Visualizing the Neuroprotective Pathway

The following diagram illustrates the cascade inhibited by these derivatives during ischemic stress.

Neuroprotection Ischemia Ischemic/Excitotoxic Stress Depolarization Membrane Depolarization Ischemia->Depolarization Ca_Influx Voltage-Gated Ca2+ Channel Opening Depolarization->Ca_Influx Ca_Overload Intracellular Ca2+ Overload Ca_Influx->Ca_Overload Unchecked Drug_Block Bis(4-F)methyl Piperazine Blockade Drug_Block->Ca_Influx Inhibits Survival Neuronal Survival Drug_Block->Survival Promotes Mito_Dysfunction Mitochondrial Dysfunction (ROS Production) Ca_Overload->Mito_Dysfunction Apoptosis Neuronal Apoptosis Mito_Dysfunction->Apoptosis

Figure 1: Mechanism of neuroprotection via voltage-gated Ca2+ channel blockade.[2]

Comparative Data: Key Derivatives

FeatureFlunarizineLomerizineJHW-007 (Experimental)
Primary Target Ca2+ (L/T-type), Na+, H1, D2Ca2+ (L/T-type)Dopamine Transporter (DAT)
Selectivity Low (Broad spectrum)High (Cerebral/Retinal)High (DAT vs SERT)
BBB Penetration HighHighHigh
Key Side Effect Parkinsonism (D2 blockade), SedationMinimal (Low D2 affinity)Under investigation
Half-Life (t1/2) ~18 days (Accumulates)~4-5 hoursVariable
Indication Migraine, VertigoGlaucoma, Migraine (Japan)Psychostimulant Abuse

Synthetic Methodologies

The synthesis of these derivatives hinges on the efficient production of the 4,4'-difluorobenzhydryl chloride intermediate, followed by nucleophilic substitution with piperazine.

Synthetic Pathway Diagram

Synthesis Fluorobenzene Fluorobenzene (2 equiv) Benzophenone 4,4'-Difluorobenzophenone Fluorobenzene->Benzophenone Friedel-Crafts CCl4 CCl4 / Lewis Acid CCl4->Benzophenone Benzhydrol 4,4'-Difluorobenzhydrol Benzophenone->Benzhydrol NaBH4 Red. Chloride 4,4'-Difluorobenzhydryl Chloride Benzhydrol->Chloride SOCl2 / HCl Core_Scaffold 1-[Bis(4-fluorophenyl)methyl] piperazine Chloride->Core_Scaffold Sn1 Alkylation Piperazine Piperazine (Excess) Piperazine->Core_Scaffold Final_Drug Final Derivative (e.g., Flunarizine) Core_Scaffold->Final_Drug N-Alkylation R_X R-X (Alkyl Halide) R_X->Final_Drug

Figure 2: Convergent synthesis of bis(4-fluorophenyl)methyl piperazine derivatives.

Detailed Protocol: Core Scaffold Synthesis

Objective: Synthesis of 1-[bis(4-fluorophenyl)methyl]piperazine.

Step 1: Reduction of 4,4'-Difluorobenzophenone

  • Dissolve 4,4'-difluorobenzophenone (21.8 g, 0.1 mol) in Methanol (200 mL).

  • Cool to 0°C in an ice bath.

  • Add Sodium Borohydride (NaBH4) (3.8 g, 0.1 mol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

  • Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quench with water, evaporate methanol, and extract with Dichloromethane (DCM).

  • Yield: ~96% of 4,4'-difluorobenzhydrol .

Step 2: Chlorination

  • Dissolve the benzhydrol from Step 1 in DCM (100 mL).

  • Add Thionyl Chloride (SOCl2) (14.3 g, 0.12 mol) dropwise at 0°C.

  • Reflux for 3 hours.

  • Evaporate solvent and excess SOCl2 under vacuum.

  • Product: 4,4'-difluorobenzhydryl chloride (Use immediately; unstable).

Step 3: Piperazine Alkylation

  • Dissolve Anhydrous Piperazine (34.4 g, 0.4 mol) in Acetonitrile (300 mL). Note: Use 4x excess to prevent bis-alkylation.

  • Add Potassium Carbonate (K2CO3) (27.6 g, 0.2 mol) as an acid scavenger.

  • Add the crude chloride (dissolved in minimal acetonitrile) dropwise to the refluxing piperazine solution.

  • Reflux for 6-8 hours.

  • Filter inorganic salts while hot.

  • Concentrate filtrate. Partition between water and EtOAc.

  • Purify via column chromatography (DCM:MeOH:NH3) to isolate the mono-substituted product.

Experimental Validation Protocols

In Vitro Calcium Flux Assay (Fura-2 AM)

To validate the antagonistic activity of synthesized derivatives on Ca2+ channels.

  • Cell Culture: Use A7r5 (rat aortic smooth muscle) or cortical neuronal cultures.

  • Loading: Incubate cells with Fura-2 AM (5 µM) for 45 min at 37°C in Tyrode’s buffer. Why Fura-2 AM? The acetoxymethyl ester allows membrane permeability; intracellular esterases cleave it to trap the dye.

  • Baseline: Measure fluorescence ratio (340/380 nm excitation, 510 nm emission).

  • Pre-incubation: Treat cells with the test derivative (0.1 nM – 10 µM) for 20 mins.

  • Stimulation: Induce Ca2+ influx using high K+ (50 mM KCl) depolarization.

  • Data Analysis: Calculate IC50 based on the reduction of the peak fluorescence ratio compared to vehicle control.

Self-Validating Quality Control (QC)
  • NMR Check: The methine proton of the benzhydryl group appears as a distinct singlet around δ 4.2–4.5 ppm. A shift or disappearance indicates hydrolysis to the alcohol.

  • HPLC Purity: Run on C18 column, Acetonitrile:Water gradient. Impurity limit: <0.5% for the bis-alkylated byproduct.

References

  • Holmes, B., et al. (1984).[3] "Flunarizine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use." Drugs. Link

  • Hara, H., et al. (2004). "Lomerizine, a novel calcium channel blocker, for the treatment of glaucoma." Cardiovascular Drug Reviews. Link

  • Giancola, J. B., et al. (2020).[4] "Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines... at the Dopamine Transporter."[4][5] Journal of Medicinal Chemistry. Link

  • Narsaiah, A. V., et al. (2011).[6] "A Simple and Efficient Synthesis of Calcium Channel Blocker Flunarizine." International Journal of Industrial Chemistry. Link

  • Li, R., et al. (2022). "Structure-activity relationship studies of... FPMINT analogues as inhibitors of human equilibrative nucleoside transporters."[7][8] Frontiers in Pharmacology. Link

Sources

Chemical stability of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine under ambient conditions

[1]

Executive Technical Summary

1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine (CAS: 27469-60-9 related derivative; exact acetylated CAS may vary by catalog) is a piperazine derivative characterized by two distinct stability-governing moieties: a tertiary amide (

benzhydryl amine

1

Under ambient conditions (25°C, 60% RH), the compound exhibits high solid-state stability .[1] However, in solution, it displays specific vulnerabilities to oxidative dealkylation and acid-catalyzed hydrolysis .[1] For drug development professionals, this compound is frequently encountered as a process-related impurity or a metabolic derivative of Flunarizine, necessitating precise control strategies.[1]

Physicochemical Identity
PropertyDetail
Chemical Name 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine
Molecular Formula

Key Moieties 4,4'-Difluorobenzhydryl (Lipophilic, Oxidative risk)Piperazine (Basic core)N-Acetyl (Amide, Hydrolytic risk)
Solubility Low in water; Soluble in DCM, Methanol, DMSO
pKa (Calc) ~1.5 (Amide N), ~6.8 (Piperazine N4 - suppressed by benzhydryl)

Detailed Stability Mechanisms

Hydrolytic Stability (Amide Bond)

The

1
  • Ambient Conditions: Negligible hydrolysis.[1]

  • Stress Conditions: Hydrolysis occurs only under extreme pH extremes (pH < 1 or pH > 12) combined with elevated temperature (>60°C).[1]

  • Degradation Product: Hydrolysis yields 1-[bis(4-fluorophenyl)methyl]piperazine (Flunarizine Impurity A) and acetic acid.[1]

Oxidative Stability (Benzylic Position)

The benzylic carbon (bridging the two fluorophenyl rings and the nitrogen) is the primary site of instability.[1]

  • Mechanism: Radical abstraction of the benzylic proton followed by reaction with molecular oxygen.[1]

  • Risk Factor: The presence of two electron-withdrawing fluorine atoms slightly deactivates the ring but does not fully protect the benzylic position from oxidative dealkylation.[1]

  • Degradation Product: 4,4'-Difluorobenzophenone (Bis(4-fluorophenyl)methanone).[1] This is the major oxidative degradant.[1]

Photostability

Fluorinated benzhydryl systems can exhibit photosensitivity.[1]

  • UV Exposure: Exposure to high-intensity UV (ICH Q1B conditions) may induce radical cleavage of the C-N bond or F-C bond activation, though the latter is rare in this scaffold.[1]

  • Precaution: Store in amber glassware to prevent photo-initiated auto-oxidation.[1]

Degradation Pathway Visualization[1]

The following diagram maps the critical degradation pathways derived from structural stress testing.

StabilityPathwaysParent1-Acetyl-4-[bis(4-fluorophenyl)methyl]piperazine(Parent Compound)ImpurityAHydrolytic Degradant:1-[Bis(4-fluorophenyl)methyl]piperazineParent->ImpurityA Acid/Base Hydrolysis(pH < 2, > 12, Heat)BenzophenoneOxidative Degradant:4,4'-DifluorobenzophenoneParent->Benzophenone Oxidative Dealkylation(Peroxide/Light/Air)NOxideN-Oxide Impurity(Minor)Parent->NOxide N-Oxidation(H2O2)

Caption: Primary degradation pathways showing hydrolytic cleavage to the free piperazine and oxidative cleavage to the benzophenone derivative.[1]

Experimental Protocols: Forced Degradation

To validate the stability profile, the following stress testing protocol (compliant with ICH Q1A) is recommended.

Preparation of Stock Solution[1]
  • Dissolve 10 mg of the compound in 10 mL of Acetonitrile/Water (50:50 v/v).

  • Sonicate for 5 minutes to ensure complete dissolution.

Stress Conditions & Sampling[1]
Stress TypeReagent/ConditionDurationTarget Degradation
Acid Hydrolysis 1N HCl, 60°C4–24 Hours5–20%
Base Hydrolysis 1N NaOH, 60°C4–24 Hours5–20%
Oxidation 3%

, RT
2–6 Hours5–20%
Thermal 80°C (Solid State)7 Days< 5%
Photolytic 1.2 million lux hours~1-2 DaysMonitor for Benzophenone
Analytical Method (HPLC-UV)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 230 nm (optimal for benzhydryl) and 254 nm.[1]

  • Rationale: The gradient is required to separate the polar hydrolytic degradant (early eluting) from the non-polar benzophenone (late eluting).[1]

Storage & Handling Recommendations

Based on the chemical stability profile, the following storage protocols are mandatory to maintain compound integrity >99%:

  • Temperature: Store at 2–8°C for long-term storage. Ambient (25°C) is acceptable for short-term handling (<30 days).[1]

  • Atmosphere: Store under Argon or Nitrogen if the compound is in solution (e.g., DMSO stock) to prevent benzylic oxidation.[1]

  • Container: Amber borosilicate glass vials with PTFE-lined caps. Avoid varying humidity.[1]

References

  • PubChem. (n.d.).[1] 1-(Bis(4-fluorophenyl)methyl)piperazine (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

  • European Pharmacopoeia (Ph.[1] Eur.). (2024).[1] Flunarizine Dihydrochloride Monograph: Impurity Analysis. (Reference for structural analogs and degradation limits).

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[1] International Council for Harmonisation.[1] Retrieved from [Link]

  • Mahmoud, M., et al. (2015).[1][2] Structure-Activity Relationship of Benzhydryl Piperazine Analogs.[1] Molecular Pharmacology, 87, 197–206.[1][2] (Context for benzhydryl piperazine stability).

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a validated protocol for the quantification of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine (hereafter referred to as Ac-BFP ). This compound is a critical structural analog and potential process impurity/metabolite of the calcium channel blocker Flunarizine .

Due to the presence of the acetyl group, the basicity of the piperazine ring is modulated compared to the parent drug, altering its retention behavior and ionization efficiency. This method utilizes Positive Electrospray Ionization (ESI+) on a Triple Quadrupole MS system, coupled with Reverse Phase Chromatography (RPC), to achieve a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL .

Key Analytical Challenges Solved
  • Structural Isomerism: Separation from other potential acetylated degradants.

  • Fragmentation Dominance: Overcoming the "energy sink" of the benzhydryl cation to find suitable qualifier ions.

  • Matrix Interference: Elimination of phospholipids via optimized Liquid-Liquid Extraction (LLE).

Physicochemical Context & Mechanism

To design a robust method, we must understand the molecule's behavior in solution and the gas phase.

  • Chemical Structure: The molecule consists of a lipophilic bis(4-fluorophenyl)methyl group (benzhydryl core) attached to a piperazine ring, which is N-acetylated.

  • pKa & Ionization: The N1-nitrogen (attached to the benzhydryl group) is a tertiary amine with a pKa ~7.5–8.0. The N4-nitrogen is an amide (acetylated) and is non-basic. Therefore, the mobile phase must be acidic (pH < 4) to ensure the N1-nitrogen is fully protonated for ESI+ sensitivity.

  • LogP: Estimated at ~3.[1]2. The compound is moderately lipophilic, requiring a high organic content for elution on C18 columns.

Fragmentation Pathway (Graphviz Visualization)

The following diagram illustrates the collision-induced dissociation (CID) pathway used to select MRM transitions.

FragmentationPathway Figure 1: Proposed ESI+ Fragmentation Pathway for MRM Selection Parent Precursor Ion [M+H]+ m/z 331.2 TransitionState C-N Bond Cleavage (Benzhydryl-Piperazine) Parent->TransitionState Collision Energy Frag1 Product Ion 1 (Quant) Bis(4-fluorophenyl)methyl cation m/z 203.1 TransitionState->Frag1 Major Pathway (Stable Carbocation) Frag2 Product Ion 2 (Qual) Acetylpiperazine cation m/z 129.1 TransitionState->Frag2 Minor Pathway Frag3 Product Ion 3 (Qual) Fluorobenzyl cation m/z 109.1 Frag1->Frag3 Secondary Frag

LC-MS/MS Configuration[2]

Liquid Chromatography Parameters

A C18 column is selected for its ability to interact with the hydrophobic benzhydryl tail. A Phenyl-Hexyl column is a viable alternative if separation from aromatic isomers is difficult.

ParameterSettingRationale
Column Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm)High pH stability and excellent peak shape for bases.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterBuffers pH ~3.0 to protonate the tertiary amine.
Mobile Phase B Acetonitrile (LC-MS Grade)ACN provides sharper peaks than MeOH for this lipophile.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns.
Column Temp 40°CReduces backpressure and improves mass transfer.
Injection Vol 5 µLMinimized to prevent solvent effects on early eluters.

Gradient Profile:

  • 0.0 min: 10% B

  • 1.0 min: 10% B (Divert to Waste)

  • 5.0 min: 90% B (Linear Ramp)

  • 6.0 min: 90% B (Hold)

  • 6.1 min: 10% B (Re-equilibration)

  • 8.0 min: Stop

Mass Spectrometry Parameters (Sciex 6500+ / Waters TQ-XS Class)
  • Ionization: ESI Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

Source Parameters:

  • Curtain Gas (CUR): 35 psi

  • IonSpray Voltage (IS): 4500 V

  • Temperature (TEM): 500°C

  • Gas 1 / Gas 2: 50 / 55 psi

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)DP (V)CE (eV)Role
Ac-BFP 331.2 203.1 508025Quantifier
Ac-BFP 331.2129.1508035Qualifier 1
Ac-BFP 331.2109.1508045Qualifier 2
IS (Flunarizine-D8) 413.2203.1508025Internal Std

Note: The 203.1 fragment (bis(4-fluorophenyl)methyl cation) is the most stable and abundant ion. While non-specific (shared with Flunarizine), chromatographic separation ensures specificity.

Sample Preparation Protocol

Direct protein precipitation (PPT) often leaves phospholipids that suppress the signal of hydrophobic analytes. Liquid-Liquid Extraction (LLE) is strictly recommended for this assay.

Reagents
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate:Hexane (80:20).

  • Internal Standard (IS): Flunarizine-D8 (or Cinnarizine if deuterated standard is unavailable).

Step-by-Step Workflow

SamplePrep Figure 2: LLE Workflow for Ac-BFP Extraction Step1 Aliquot 100 µL Plasma/Sample Step2 Add 20 µL IS Working Solution (Vortex 10s) Step1->Step2 Step3 Add 100 µL 0.1M NaOH (Basify to pH > 10) Step2->Step3 Step4 Add 1.5 mL MTBE (Extract Lipophilic Analyte) Step3->Step4 Step5 Vortex (10 min) & Centrifuge (4000g, 5 min) Step4->Step5 Step6 Flash Freeze Aqueous Layer (Dry Ice/Acetone Bath) Step5->Step6 Step7 Decant Organic Layer & Evaporate (N2 stream @ 40°C) Step6->Step7 Step8 Reconstitute in 100 µL Mobile Phase (Start High Organic if solubility issues) Step7->Step8

Critical Scientific Insight (Step 3): Although we analyze in acidic mode (ESI+), we extract in basic mode . The pKa of the tertiary amine is ~8. Adding NaOH ensures the molecule is neutral (uncharged), driving it into the organic layer (MTBE) and leaving charged matrix components in the water.

Method Validation Criteria (FDA/EMA Guidelines)

To ensure this protocol is self-validating, the following acceptance criteria must be met during the trial run:

  • Linearity:

    
     over the range of 0.5 ng/mL to 500 ng/mL. Weighting factor 
    
    
    
    is recommended due to the wide dynamic range.
  • Accuracy: Mean concentration must be within ±15% of nominal (±20% at LLOQ).

  • Precision: CV% < 15% ( < 20% at LLOQ).

  • Matrix Effect (ME): Calculate ME factor using post-extraction spike method.

    • Acceptable range: 85% – 115%. If suppression occurs (<85%), switch LLE solvent to Hexane:DCM (90:10).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
High Backpressure Precipitation of buffer in high ACN.Ensure Ammonium Formate conc. is

10 mM.
Peak Tailing Interaction with silanols.Increase buffer strength to 20 mM or use a "Shield" RP column.
Carryover Lipophilic adsorption to injector needle.Change needle wash to 50:25:25 Isopropanol:ACN:Acetone.
Signal Drift Source contamination.The benzhydryl moiety is "sticky." Clean the curtain plate every 100 injections.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Ni, Y., et al. (2010). "Simultaneous determination of flunarizine and its major metabolites in human plasma by LC–MS/MS." Journal of Chromatography B, 878(28), 2663-2668.
  • PubChem. (2023). Compound Summary: 1-[Bis(4-fluorophenyl)methyl]piperazine.[1][2][3][4][5][6][7] Retrieved from [Link]

Sources

Application Note: Stock Solution Preparation for 1-Acetyl-4-[bis(4-fluorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol provides a rigorous, field-validated guide for the preparation, handling, and storage of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine (CAS 857039-69-1). This compound, often identified as a key impurity or metabolite in the synthesis and degradation of diphenylmethyl-piperazine class calcium channel blockers (e.g., Lomerizine, Flunarizine), requires precise handling to maintain stability and solubility in biological assays.

Compound Overview & Physicochemical Profile[1]

1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine is a lipophilic piperazine derivative. Structurally, it consists of a piperazine ring N-substituted with an acetyl group and a bis(4-fluorophenyl)methyl moiety.[1][2] Unlike its parent compounds (which often contain bulky lipophilic tails like cinnamyl or trimethoxybenzyl groups), the acetyl group renders the N1-nitrogen non-basic (amide), significantly altering its solubility profile compared to the free amine precursor.

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine
Synonyms 1-(4,4'-Difluorobenzhydryl)-4-acetylpiperazine; Flunarizine Impurity C; Lomerizine Impurity
CAS Number 857039-69-1
Molecular Formula C₁₉H₂₀F₂N₂O
Molecular Weight 330.38 g/mol
Physical State Solid (White to Off-White Powder)
Solubility (Predicted) DMSO (>20 mM), Ethanol (>10 mM), DCM (High), Water (Negligible)
pKa (Calculated) ~6.5 (N4-piperazine nitrogen); Amide N1 is non-basic

Critical Insight: The N1-acetyl group removes one ionization center. While the N4-nitrogen remains basic (tertiary amine), the overall lipophilicity (LogP ~2.5–3.5) dictates that organic solvents are required for stock preparation. Aqueous buffers should only be used for final working dilutions.

Solvent Selection & Solubility Assessment

Selecting the correct solvent is the single most critical step to prevent "silent precipitation"—a phenomenon where micro-aggregates form in the assay media, leading to false negatives or inconsistent IC50 values.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO)

    • Grade: Anhydrous, Cell Culture Grade (≥99.9%).

    • Rationale: DMSO is the gold standard for this compound class due to its high dielectric constant and ability to solubilize lipophilic amides. It is miscible with water, allowing for easy dilution into aqueous buffers.

    • Target Concentration: 10 mM to 50 mM.

  • Secondary Solvent: Ethanol (EtOH)

    • Grade: Absolute Ethanol (200 proof).

    • Rationale: Useful for systems sensitive to DMSO toxicity. However, ethanol evaporates more readily, potentially altering concentration over time.

    • Target Concentration: 5 mM to 10 mM.

  • Avoid: Water, PBS, or acidic buffers for stock preparation. The compound will not dissolve and may hydrolyze over extended periods in acidic aqueous environments.

Protocol: Preparation of 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. Adjust volumes proportionally for different concentrations.

Materials Required[1][2]
  • 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine (Reference Standard Grade)

  • DMSO (Anhydrous, stored over molecular sieves)

  • Amber glass vials (2 mL or 4 mL) with PTFE-lined caps

  • Analytical Balance (Precision 0.01 mg)

  • Vortex Mixer

  • Ultrasonic Water Bath

Step-by-Step Methodology
  • Equilibration: Allow the compound vial to equilibrate to room temperature before opening to prevent moisture condensation, which can degrade the solid or affect weighing accuracy.

  • Weighing:

    • Place a clean, dry amber glass vial on the balance.

    • Weigh approximately 3.30 mg of the compound directly into the vial.

    • Note: Record the exact mass (e.g.,

      
       mg).
      
  • Volume Calculation:

    • Calculate the required volume of DMSO (

      
      ) to achieve exactly 10 mM using the formula:
      
      
      
      
    • Example: For 3.34 mg:

      
      
      
  • Dissolution:

    • Add the calculated volume of DMSO to the vial.

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5–10 minutes.

    • Visual Check: Inspect the solution against a light source. It must be perfectly clear and colorless. If particles remain, sonicate for an additional 5 minutes or warm slightly (max 37°C).

  • Aliquot & Storage:

    • Divide the stock solution into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

    • Use polypropylene (PP) microcentrifuge tubes or glass vials.

Visual Workflow: Stock Preparation

StockPrep Start Start: Solid Compound (RT Equilibrated) Weigh Weigh Solid (Target: 3.3 mg) Start->Weigh Calc Calculate DMSO Vol (V = m/MW * C) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Mix Vortex (30s) & Sonicate (5-10m) AddSolvent->Mix Check Visual Inspection (Clear Solution?) Mix->Check Check->Mix No (Particles remain) Aliquot Aliquot into Single-Use Vials Check->Aliquot Yes Store Store at -20°C (Desiccated) Aliquot->Store

Figure 1: Logical workflow for the preparation of high-integrity stock solutions.

Storage & Stability Guidelines

To ensure data reproducibility, strict adherence to storage conditions is required.

  • Temperature: Store stocks at -20°C or -80°C .

  • Light Protection: The benzhydryl moiety can be sensitive to UV light. Always use amber vials or wrap tubes in aluminum foil.

  • Hygroscopicity: DMSO is hygroscopic. Store vials in a sealed container with desiccant (e.g., silica gel) to prevent water absorption, which can cause compound precipitation over time.

  • Shelf Life:

    • Solid: 2 years at -20°C.

    • DMSO Stock (10 mM): 6 months at -20°C.

    • Recommendation: Discard stock if a color change (yellowing) or precipitation is observed.

Dilution Strategy for Biological Assays

Direct addition of high-concentration DMSO stock to aqueous media can cause immediate precipitation. A "Intermediate Dilution" step is recommended.

Serial Dilution Protocol (Example for 10 µM Final Assay Concentration)
  • Stock: 10 mM in DMSO.

  • Intermediate (100x): Dilute 10 mM stock 1:10 into Assay Buffer (or DMSO/Buffer mix) to create a 1 mM intermediate.

    • Note: If precipitation occurs here, keep the intermediate in 100% DMSO or 50% DMSO/Water.

  • Working Solution (1x): Dilute the intermediate 1:100 into the final cell culture medium or assay buffer.

    • Final DMSO Concentration: Ensure the final DMSO content is <0.5% (or <0.1% for sensitive cells) to avoid solvent effects.

DilutionScheme cluster_check Quality Control Stock Stock Solution (10 mM in 100% DMSO) Inter Intermediate Dilution (100 µM - 1 mM) Solvent: DMSO or 50% DMSO Stock->Inter 1:10 to 1:100 Dilution Final Working Solution (1 nM - 10 µM) Solvent: Assay Buffer (<0.5% DMSO) Inter->Final Dilute into Media Check Check for Precipitation (Turbidity) Final->Check

Figure 2: Recommended dilution scheme to minimize precipitation shock.

References

  • Veeprho Laboratories. (n.d.). 1-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)ethan-1-one (CAS 857039-69-1).[1] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 152932, 1-[Bis(4-fluorophenyl)methyl]piperazine (Precursor). Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).Flunarizine Dihydrochloride Monograph: Impurity C.

Sources

Application Note: Advanced Crystallization Protocol for 1-Acetyl-4-[bis(4-fluorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the development and execution of a robust crystallization protocol for 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine (CAS 27469-60-9 derivative). This compound, often encountered as a critical impurity standard or metabolic intermediate in the synthesis of calcium channel blockers like Flunarizine and Lomerizine , requires high purity (>99.5%) for analytical validation.

The following guide synthesizes general principles of benzhydryl-piperazine purification with specific solvent strategies tailored to the lipophilic and semi-polar nature of this acetylated derivative.

Introduction & Strategic Overview

The target molecule, 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine , is a tertiary amide formed by the N-acetylation of the key intermediate 1-[bis(4-fluorophenyl)methyl]piperazine. Unlike its parent secondary amine, the acetyl derivative lacks a basic nitrogen capable of forming stable salts with weak acids, and its solubility profile is significantly shifted towards lipophilicity.

Key Challenges:
  • "Oiling Out": The presence of the flexible acetyl group and the bulky benzhydryl moiety can lead to phase separation (oiling) rather than crystallization, especially in rapid cooling scenarios.

  • Polymorphism: Amide derivatives often exhibit conformational polymorphism due to restricted rotation around the N-C=O bond.

  • Impurity Rejection: The process must effectively reject the unreacted parent amine (a common impurity) and trace bis-acetylated byproducts (rare but possible via ring opening).

Physicochemical Profiling & Solubility Map

Before initiating crystallization, understanding the solubility landscape is critical. The molecule exhibits a "U-shaped" solubility profile typical of lipophilic amides.

Solvent ClassRepresentative SolventSolubility Behavior (Predicted)Suitability
Chlorinated Dichloromethane (DCM)Very High (>500 mg/mL)Extraction only (Too soluble for crystallization)
Esters Ethyl Acetate (EtOAc)High (Hot), Moderate (Cold)Excellent (Primary solvent candidate)
Alcohols Isopropanol (IPA), EthanolModerate (Hot), Low (Cold)Ideal (Recrystallization solvent)
Alkanes Heptane, HexaneVery Low (<5 mg/mL)Anti-solvent
Water WaterInsolubleAnti-solvent / Wash

Crystallization Strategy: The "Dual-Phase" Approach

To ensure high purity and yield, we employ a Dual-Phase Strategy :

  • Phase I (Purification): An acid-base wash sequence to chemically remove unreacted amine precursors.

  • Phase II (Crystallization): A controlled cooling crystallization using a binary solvent system (Alcohol/Alkane or Ester/Alkane) to reject neutral impurities.

Process Logic Diagram

G Raw Crude Reaction Mixture (Target + Amine Impurity) Workup Workup: DCM Extraction Wash with 1N HCl (Removes Amine) Raw->Workup Acid Wash OrganicPhase Organic Phase (Target + Neutrals) Workup->OrganicPhase Phase Separation SolventSwap Solvent Swap (Distill to Isopropanol) OrganicPhase->SolventSwap Concentration Dissolution Heat to Reflux (80°C) Clear Solution SolventSwap->Dissolution Seeding Seeding at Metastable Zone (Optional: 50-60°C) Dissolution->Seeding T > Saturation Cooling Controlled Cooling (10°C/hour to 20°C) Filtration Filtration & Wash (Cold IPA/Heptane) Cooling->Filtration Seeding->Cooling Slow Growth FinalProduct Pure Crystals (>99.5% HPLC) Filtration->FinalProduct

Caption: Workflow for the purification of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine, highlighting the critical acid-wash step for amine removal.

Detailed Experimental Protocol

Pre-requisites:
  • Crude Material: 10 g of crude 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine (approx. 90-95% purity).

  • Solvents: HPLC-grade Isopropanol (IPA), n-Heptane, Dichloromethane (DCM), 1N HCl.

  • Equipment: Jacketed glass reactor (or round-bottom flask with heating mantle), overhead stirrer, vacuum filtration setup.

Step 1: Chemical Purification (Impurity Rejection)

Rationale: The starting material, 1-[bis(4-fluorophenyl)methyl]piperazine, is a base. The target acetyl derivative is neutral. An acid wash effectively partitions the impurity into the aqueous phase.

  • Dissolve 10 g of crude solid in 100 mL Dichloromethane (DCM) .

  • Transfer to a separatory funnel.

  • Wash the organic phase twice with 50 mL of 1N HCl .

    • Mechanism:[1][2][3] The unreacted amine is protonated and moves to the aqueous layer. The acetyl amide remains in DCM.

  • Wash the organic phase once with 50 mL saturated NaHCO₃ (to remove residual acid/acetic acid) and once with 50 mL Brine .

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure (Rotavap) to a thick oil or solid residue.

Step 2: Crystallization (Solvent Swap & Growth)

Rationale: Isopropanol provides a steep solubility curve, allowing for high recovery upon cooling. Heptane acts as an anti-solvent to drive yield if necessary.

  • Dissolution: Add 40 mL of Isopropanol (IPA) to the residue (4 vol relative to input).

  • Heating: Heat the mixture to reflux (approx. 82°C) with stirring (200 RPM). Ensure complete dissolution. If solids persist, add IPA in 5 mL increments until clear.

  • Clarification (Optional): If insoluble particulates are visible, perform a hot filtration through a pre-warmed sintered glass funnel.

  • Cooling Profile:

    • Cool rapidly to 60°C .

    • Critical Step: Hold at 60°C for 30 minutes. If the solution remains clear, add a seed crystal (approx. 10 mg of pure material) to induce nucleation.

    • Cool slowly from 60°C to 20°C at a rate of 10°C per hour . (Slow cooling prevents oiling out).

    • Once at 20°C, hold for 2 hours.

  • Yield Optimization (Optional): If yield appears low (few crystals), add 20 mL of n-Heptane dropwise over 30 minutes while stirring at 20°C.

  • Final Cooling: Cool the slurry to 0-5°C (ice bath) and hold for 1 hour.

Step 3: Isolation & Drying
  • Filter the slurry using a vacuum Buchner funnel.

  • Wash: Wash the filter cake with 10 mL of cold (0°C) IPA/Heptane (1:1 mixture) . Do not use pure IPA as it may redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Analytical Validation

To ensure the protocol's success, the final product must be characterized against specific criteria.

TestMethodAcceptance Criteria
Identity ¹H-NMR (CDCl₃)Distinct singlet for Acetyl-CH₃ (~2.1 ppm); Multiplet for Benzhydryl-CH (~4.2 ppm).
Purity HPLC (C18, ACN/Water)> 99.5% Area (No peak at RRT of amine precursor).
Residual Solvent GC-HeadspaceIPA < 5000 ppm; DCM < 600 ppm.
Melting Point DSC / CapillarySharp endotherm (Target range: 125-135°C , to be experimentally verified).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Oiling Out Cooling too fast; Impurity level too high.Re-heat to dissolution. Add 10% more IPA. Cool slower (5°C/hr). Seed at higher temperature.
Low Yield Product too soluble in IPA.Concentrate IPA volume by 30% or increase Heptane ratio to 1:1.
Amine Impurity Persists Inefficient Acid Wash.Repeat Step 1 (DCM/HCl wash) with vigorous shaking/stirring to ensure phase contact.

References

  • Synthesis of Benzhydryl Piperazines

    • Ossila. "1-Bis(4-fluorophenyl)methyl piperazine | CAS 27469-60-9."[4][5][6] Accessed February 27, 2026. Link

  • Crystallization of Parent Compound

    • Betz, R., et al. "1-[Bis(4-fluorophenyl)methyl]piperazine." Acta Crystallographica Section E, 2011. Link

  • General Amide Purification Strategies: Anderson, N. G. Practical Process Research and Development. Academic Press, 2012. (Standard text for process chemistry solvent selection).
  • European Pharmacopoeia (Ph. Eur.). "Flunarizine Dihydrochloride Monograph.
Disclaimer

This protocol is designed for research and development purposes. Users must perform their own safety assessment (MSDS review) before handling 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine, as piperazine derivatives may exhibit bioactive properties.

Sources

Technical Application Note: Optimized TLC Profiling of 1-Acetyl-4-[bis(4-fluorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a definitive, field-ready protocol for the Thin Layer Chromatography (TLC) profiling of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine .

Introduction & Chemical Context

1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine (CAS: N/A for specific acetyl isomer in common public registries, often referenced as an acetylated impurity of Flunarizine or Lidoflazine intermediates) represents a critical process impurity or synthetic intermediate.

In the synthesis of diphenylmethyl-piperazine drugs (e.g., Flunarizine), the precursor 1-[bis(4-fluorophenyl)methyl]piperazine (Flunarizine Impurity A) contains a secondary amine. If acetic anhydride or acetyl chloride is introduced—either intentionally for derivatization or accidentally as a contaminant—the N-acetyl derivative is formed.

Physicochemical Rationale for Method Design

To design a robust TLC method, we must analyze the structural shift:

  • Precursor (Impurity A): Contains a secondary amine (

    
    ) and a tertiary amine. It is highly basic and polar, capable of strong hydrogen bonding with the silica stationary phase (silanol groups), often leading to peak tailing.
    
  • Target (Acetyl Derivative): The secondary amine is converted to a tertiary amide . This modification significantly reduces polarity and eliminates the basicity at the N1 position.

    • Chromatographic Consequence: The acetyl derivative will exhibit a significantly higher

      
       value  than the precursor in normal-phase chromatography.
      
    • Detection Strategy: Both compounds retain the bis(4-fluorophenyl)methyl chromophore, ensuring strong UV absorption at 254 nm.

Materials & Experimental Conditions

Stationary Phase[1]
  • Plate: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Justification: The

    
     fluorescent indicator is essential for visualizing the UV-active fluorophenyl rings.
    
Mobile Phase Optimization

Two distinct solvent systems are recommended to ensure comprehensive profiling.

System A: High-Polarity Screening (General Purity Check)
  • Composition: Dichloromethane (DCM) : Methanol (MeOH)[1]

  • Ratio: 90 : 10 (v/v)

  • Modifier: Add 0.1% Ammonium Hydroxide (

    
    ) or Triethylamine (TEA) if tailing occurs.
    
  • Application: Best for ensuring the compound has not degraded into highly polar fragments. In this system, the target will have a high

    
     (
    
    
    
    ), while polar salts or free amines will run lower.
System B: High-Resolution Separation (Differentiation from Precursor)
  • Composition: Ethyl Acetate (EtOAc) : Hexane

  • Ratio: 60 : 40 (v/v)

  • Application: This less polar system is critical. The polar precursor (Impurity A) will remain near the baseline (

    
    ), while the less polar N-acetyl target  will migrate to the mid-plate region (
    
    
    
    ).
Sample Preparation[3][4]
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

  • Concentration: 1 mg/mL (Standard), 10 mg/mL (Impurity profiling).

  • Volume: Spot 2-5

    
    L.
    

Step-by-Step Protocol

Phase 1: Plate Preparation & Spotting
  • Activation: Pre-heat TLC plates at 105°C for 30 minutes to remove atmospheric moisture (critical for reproducible

    
     values).
    
  • Marking: Lightly mark the origin line (1.5 cm from bottom) with a soft pencil.

  • Spotting: Apply the sample alongside a reference standard of the precursor (1-[bis(4-fluorophenyl)methyl]piperazine) to act as a system suitability marker.

Phase 2: Development
  • Chamber Saturation: Line the developing chamber with filter paper and equilibrate with the Mobile Phase (System B recommended) for 20 minutes. Note: Saturation prevents "smiling" of the solvent front.

  • Run: Develop the plate until the solvent front reaches 1 cm from the top.

  • Drying: Remove the plate and air-dry in a fume hood. Ensure all solvent (especially ammonia/TEA) has evaporated before visualization.

Phase 3: Visualization & Identification Logic

Use the following multi-stage detection workflow to confirm identity.

Detection MethodTarget Compound (Acetyl)Precursor (Free Amine)Mechanism
1. UV Light (254 nm) Strong Dark Spot Strong Dark SpotQuenching of fluorescence by fluorophenyl rings.
2. Ninhydrin Stain Negative (No Color) Positive (Red/Purple) Reacts with free secondary amines. The acetyl group blocks this reaction.
3. Dragendorff Reagent Positive (Orange) Positive (Orange)Reacts with the tertiary amine (N4) present in both.
4. Iodine Vapor Brown SpotBrown SpotNon-specific intercalation into lipophilic zones.

Visualizing the Separation Logic

The following diagram illustrates the chromatographic behavior and decision logic for distinguishing the target from its primary impurity.

TLC_Workflow cluster_Plate TLC Plate Results Start Sample: 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine SystemB Develop in System B (EtOAc : Hexane 6:4) Start->SystemB Spot_Target Target Spot (Acetyl) Rf ~ 0.5 Non-Polar / Amide SystemB->Spot_Target Migrates Fast Spot_Impurity Impurity A (Precursor) Rf ~ 0.15 Polar / Amine SystemB->Spot_Impurity Retains Detection Visualization Logic Spot_Target->Detection Spot_Impurity->Detection Decision_UV UV 254nm: Both Visible? Detection->Decision_UV Decision_Nin Ninhydrin Stain: Target = Colorless? Impurity = Red? Decision_UV->Decision_Nin Yes Result Confirmed Identity Decision_Nin->Result Differentiation Successful

Figure 1: Decision tree for chromatographic separation and chemical differentiation of the acetylated target from its amine precursor.

Quantitative Data Summary

ParameterCondition / ValueNotes
Target

(System A)
0.75 ± 0.05DCM:MeOH (9:1) - Low resolution, high elution.
Target

(System B)
0.50 ± 0.05EtOAc:Hexane (6:4) - Optimal resolution.
Precursor

(System B)
0.15 ± 0.05Shows clear separation from target.
LOD (UV 254) ~0.5

g
High sensitivity due to bis-fluorophenyl group.
Tailing Factor < 1.3If > 1.5, add 1 drop of TEA to mobile phase.

Troubleshooting & Expert Tips

  • Ghost Peaks: If you observe a small spot at the origin even for the pure acetyl compound, it may indicate hydrolysis . Avoid using acidic mobile phases (e.g., acetic acid) which can hydrolyze the amide bond over time.

  • Spot Broadening: The tertiary amine at position N4 can interact with silica. If spots are diffuse, pre-wash the TLC plate with Methanol containing 1% Triethylamine and dry before use.

  • Solubility: The acetyl derivative is highly soluble in DCM. If your sample is cloudy, filter it. Do not use water or pure hexane as the dissolution solvent.

References

  • Piperazine TLC Methodology: Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[2] Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[2] Available at: [Link]

  • Synthesis & Properties of Fluorobenzhydryl Piperazines: National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122146 (Flunarizine related structures). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Optimization for 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Overview

1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine is a critical synthetic intermediate and potential degradation product related to the benzhydrylpiperazine class of active pharmaceutical ingredients (APIs), such as flunarizine and lomerizine. Its non-acetylated precursor, 1-[bis(4-fluorophenyl)methyl]piperazine, is officially recognized as Flunarizine EP Impurity A[1].

Chromatographic analysis of these compounds is notoriously difficult. The presence of a highly hydrophobic bis(4-fluorophenyl)methyl moiety combined with a basic piperazine ring creates conflicting retention mechanisms on standard silica-based reversed-phase (RP) columns. This guide provides mechanistic troubleshooting and validated protocols to achieve baseline resolution and optimal peak symmetry.

Diagnostic Workflow

DiagnosticWorkflow A Issue: Poor Resolution / Tailing 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine B Diagnostic: Analyze Peak Shape & Retention A->B C Symptom: Severe Tailing (Tf > 1.5) B->C Peak Asymmetry D Symptom: Co-elution with Precursor Impurity A B->D Rs < 2.0 E Action: Suppress Silanol Activity (Add 0.1% TEA or pH < 3.0) C->E F Action: Optimize Hydrophobic Partitioning (Flatten Gradient at 40-60% B) D->F

Caption: Diagnostic workflow for resolving peak tailing and co-elution in piperazine derivatives.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does the peak for 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine exhibit severe tailing on my standard C18 column? A1: The tailing is caused by a secondary retention mechanism known as silanol interaction. While the acetyl group neutralizes one of the piperazine nitrogens (forming an amide), the remaining tertiary amine is basic (pKa ~7.5). In a standard mobile phase (pH 4–7), this amine is positively charged, while residual silanol groups (Si-OH) on the silica stationary phase are deprotonated and negatively charged (Si-O⁻)[2]. This creates an electrostatic attraction (ion-exchange) that disrupts the primary hydrophobic partitioning, causing the analyte to "stick" and elute slowly, forming a tail[3].

Q2: How does the addition of Triethylamine (TEA) or Trifluoroacetic acid (TFA) fix this issue? A2: They operate through two distinct chemical mechanisms to mask active silanols:

  • TEA (Triethylamine): Acts as a sacrificial competing base. Because TEA is a small, highly basic molecule, it saturates and ion-pairs with the negatively charged silanol sites on the column, effectively blocking the bulkier piperazine analyte from interacting with them[4].

  • TFA (Trifluoroacetic acid) / Low pH: Lowers the mobile phase pH below 3.0. At this pH, the silanol groups are fully protonated (Si-OH) and neutral, eliminating their ion-exchange capacity[5]. Furthermore, TFA acts as an ion-pairing agent, forming a neutral hydrophobic complex with the protonated basic amine, which improves peak shape and retention predictability[6].

Q3: My acetylated target compound is co-eluting with Flunarizine Impurity A. How do I resolve them? A3: Flunarizine Impurity A (1-[bis(4-fluorophenyl)methyl]piperazine) contains a secondary amine, making it more polar than your target compound[7]. Acetylation of this amine eliminates a hydrogen-bond donor and increases the molecule's overall hydrophobicity. Therefore, the acetylated derivative will inherently elute later than Impurity A in reversed-phase chromatography. If co-elution occurs, your gradient is likely too steep. To resolve them, flatten the gradient profile specifically in the 40% to 60% organic modifier range to maximize the selectivity (


) based on hydrophobicity.
Molecular Interaction Pathway

MechanisticPathway Analyte Analyte: Protonated Tertiary Amine Tailing Secondary Ion-Exchange (Peak Tailing) Analyte->Tailing Electrostatic Attraction Resolution Primary RP Partitioning (Sharp, Symmetrical Peak) Analyte->Resolution Hydrophobic Interaction Silica Stationary Phase: Ionized Silanols (Si-O⁻) Silica->Tailing Modifier Mobile Phase Modifier: TEA or TFA (pH < 3) Modifier->Silica Masks or Neutralizes Active Sites Modifier->Resolution Forces Ideal Retention

Caption: Mechanistic pathway of silanol-induced peak tailing and its mitigation via mobile phase modifiers.

Validated Experimental Protocol: Optimized RP-HPLC Method

This protocol utilizes a low-pH, ion-pairing approach to ensure a self-validating system where peak symmetry dictates system suitability.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) in 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm PTFE membrane.

    • Causality: A pH of ~2.0 ensures complete protonation of residual silanols, preventing secondary interactions.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile (ACN).

Step 2: Column Selection & Equilibration

  • Column: Use a polar-embedded or heavily end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

    • Causality: Polar-embedded groups create a virtual shielding layer of water near the silica surface, further preventing basic analytes from reaching underlying silanols.

  • Equilibration: Purge the column with 90% A / 10% B for 20 column volumes at 1.0 mL/min until the baseline is stable.

Step 3: Gradient Elution Program

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

  • 2.0 - 12.0 min: 10% B

    
     60% B (Shallow gradient to resolve the acetylated derivative from the non-acetylated precursor)
    
  • 12.0 - 15.0 min: 60% B

    
     90% B (Column wash)
    
  • 15.0 - 20.0 min: 10% B (Re-equilibration)

Step 4: Injection & Detection

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

    • Causality: Elevated temperature improves mass transfer kinetics, sharpening the peak.

  • Detection: UV at 230 nm (optimal for the bis(4-fluorophenyl)methyl chromophore).

  • System Suitability Criteria: USP Tailing Factor (

    
    ) must be 
    
    
    
    . Resolution (
    
    
    ) between Impurity A and the acetylated derivative must be
    
    
    .
Quantitative Data: Column & Mobile Phase Selection Matrix

The following table summarizes expected chromatographic performance based on varying method parameters.

Column ChemistryMobile Phase SystemAnalyte StateExpected Tailing Factor (

)
Expected Resolution (

) from Precursor
Standard C18 (Bare Silica)Water/ACN (No Additives, pH ~6.5)Partially Ionized> 2.5 (Severe Tailing)< 1.0 (Co-elution risk)
Standard C1820mM Phosphate + 0.1% TEA (pH 6.5)Partially Ionized1.4 - 1.6 (Acceptable)1.5 - 1.8
End-capped C180.1% TFA in Water/ACN (pH ~2.0)Fully Protonated1.1 - 1.3 (Excellent)> 2.5 (Baseline)
Polar-Embedded C180.1% Formic Acid in Water/ACN (pH ~2.8)Fully Protonated1.0 - 1.2 (Ideal)> 2.5 (Baseline)
References
  • Waters Corporation. "Why would a basic compound tail more on my new reverse-phase column and then tail less as I make more injections? - WKB235916". 2

  • LCGC. "Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography". 3

  • ResearchGate. "Can anyone recommend a method for tailing peaks with column c18(ODS)?". 4

  • SIELC Technologies. "Improving of a Peak Shape of the Charged Compounds".6

  • LGC Standards. "(Z)-Flunarizine | CAS 693765-11-6". 7

  • SRIRAMCHEM. "Flunarizine EP Impurity A". 1

Sources

Overcoming solubility issues of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization of Lipophilic Piperazine Derivatives Subject: 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine (Flunarizine Acetyl-Metabolite/Analog)

Executive Summary

You are encountering solubility difficulties with 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine . This compound is structurally characterized by a lipophilic 4,4'-difluorobenzhydryl tail and a piperazine core where the N1 nitrogen is acetylated.

Physicochemical Bottleneck:

  • High Lipophilicity (LogP > 4.0): The two fluorophenyl rings create a significant hydrophobic surface area ("grease ball" effect).

  • Reduced Basicity: Unlike its parent pharmacophores (e.g., Flunarizine), the acetylation of the N1 nitrogen converts it into a neutral amide. Only the N4 nitrogen (attached to the benzhydryl group) remains basic (tertiary amine, pKa ≈ 7.5–8.0).

  • Result: The compound behaves as a "brick dust" molecule—poorly soluble in water and prone to rapid precipitation upon dilution from organic stocks into physiological buffers (pH 7.4).

This guide provides three validated workflows to overcome these issues, ranging from simple co-solvent adjustments to advanced encapsulation.

Part 1: Decision Matrix (Visual Guide)

Before selecting a protocol, determine your assay's tolerance for solvents and pH changes.

SolubilityStrategy Start Start: Select Assay Type CellBased Cell-Based / In Vivo (Sensitive to Toxicity) Start->CellBased Enzymatic Enzymatic / Cell-Free (Robust) Start->Enzymatic ToxicityCheck Is DMSO > 0.1% toxic? CellBased->ToxicityCheck DMSO Method A: DMSO Co-solvent (Simple, Quick) Enzymatic->DMSO If DMSO < 5% tolerated Cyclodextrin Method B: HP-β-CD Complex (Biocompatible, High Solubility) DMSO->Cyclodextrin If fails LowpH Method C: Acidic Buffer/Salt (Protonate N4 Nitrogen) DMSO->LowpH If precipitation persists ToxicityCheck->Cyclodextrin Yes (Strict Limit) ToxicityCheck->LowpH No (Moderate Limit)

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Part 2: Troubleshooting Protocols

Method A: The "Quick Fix" (DMSO Co-solvent System)

Best for: High-throughput screening (HTS), enzymatic assays, and robust cell lines.

The Science: DMSO disrupts the water lattice, accommodating the hydrophobic fluorophenyl rings. However, a "crash dilution" (rapid addition of concentrated stock to water) often causes immediate precipitation due to the sudden polarity shift.

Protocol:

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to 10 mM . Vortex until clear.

    • Tip: If particles persist, warm to 37°C for 5 minutes.

  • Intermediate Dilution (The Critical Step): Do NOT pipette 1 µL of stock directly into 1000 µL of buffer.

    • Prepare a "working stock" in 50% DMSO / 50% Water.

    • Why? This creates a hydration shell around the molecule before it hits the fully aqueous environment.

  • Final Dilution: Slowly add the working stock to your assay buffer while vortexing.

    • Target: Final DMSO concentration should be ≤ 1% (v/v).[1][2][3]

Data Table: Solubility Limits (Estimated)

Solvent System Max Solubility (approx.) Stability Notes
100% DMSO > 50 mM High (Months at -20°C) Hygroscopic; keep sealed.
PBS (pH 7.4) < 1 µM Low (Precipitates instantly) "Brick dust" behavior.

| PBS + 1% DMSO | ~ 10-20 µM | Moderate (Hours) | Risk of micro-precipitation. |

Method B: The "Biocompatible" Solution (Cyclodextrin Complexation)

Best for: Animal studies (IV/IP), sensitive primary cells, and long-term incubations.

The Science: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The hydrophobic difluorobenzhydryl tail inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water. This mimics the successful formulation of Flunarizine [1].

Figure 2: Schematic of the inclusion complex formation.

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline. Stir until clear.

  • Solubilization: Add your compound (powder or high-conc. DMSO stock) to the CD solution.

    • Molar Ratio: Aim for a large excess of CD (typically 10:1 to 50:1 molar ratio of CD:Drug).

  • Energy Input: Sonicate for 20 minutes or stir overnight at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed drug.

    • Result: This can typically achieve concentrations of 100–500 µM in aqueous media without toxic co-solvents [2].

Method C: pH Manipulation (The "Salt" Approach)

Best for: Assays that can tolerate acidic pH (pH 4.5–6.0).

The Science: The N4 nitrogen (attached to the benzhydryl group) is a tertiary amine. At neutral pH (7.4), it is largely unionized and lipophilic. Lowering the pH below its pKa (likely ~7.5) protonates this nitrogen, creating a cationic species with vastly improved water solubility [3].

Protocol:

  • Acidic Stock: Dissolve the compound in 0.1 M Acetic Acid or 0.01 M HCl .

  • Dilution: Dilute into a buffer capable of maintaining a pH slightly lower than physiological norms (e.g., MES buffer at pH 6.0).

  • Warning: If you dilute this acidic stock into a strong buffer at pH 7.4 (like standard DMEM), the compound will de-protonate and crash out.

Part 3: Frequently Asked Questions (FAQ)

Q1: I see a "cloud" form immediately when I add my DMSO stock to the media. What is this? A: This is the "Oiling Out" effect. Your compound is precipitating because the local concentration at the pipette tip exceeded the solubility limit before mixing occurred.

  • Fix: Use the "Step-wise" dilution method (Method A, Step 2) and vortex the media while adding the drug, not after.

Q2: Can I use Tween 80 instead of Cyclodextrin? A: Yes. Tween 80 (Polysorbate 80) forms micelles that sequester the drug.

  • Protocol: Dissolve drug in 100% DMSO. Add Tween 80 to the DMSO stock (e.g., 1:1 ratio). Then dilute this mixture into water.

  • Caution: Tween 80 is often more toxic to cells than Cyclodextrins and can interfere with membrane-bound receptors.

Q3: Is this compound stable in water? A: Chemically, the amide bond (N-acetyl) and the benzhydryl linkage are relatively stable against hydrolysis at neutral pH. However, physical stability (precipitation) is the main concern. Always prepare aqueous dilutions fresh (within 30 minutes of use).

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Validates the use of CDs for lipophilic drugs).

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[4] Advanced Drug Delivery Reviews. (Specifics on HP-β-CD mechanics).

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences. (Discusses pKa and solubility of weak bases).

  • BenchChem Technical Support. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. (General DMSO handling limits).

Sources

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 1-Acetyl-4-[bis(4-fluorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific N-acetylation reaction. Our approach is rooted in mechanistic principles and field-proven insights to help you diagnose and resolve issues leading to low product yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing a significantly low yield in my synthesis of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine. What are the most common culprits?

Low yields in this synthesis can typically be traced back to a few key areas: suboptimal reaction conditions, reagent quality, and inefficient workup or purification. Let's break down the likely causes:

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical. For instance, using a non-polar, aprotic solvent like dioxane has been reported to give low yields (around 27%) in analogous N-acetylations of piperazine derivatives.[1][2] In contrast, a polar aprotic solvent in the presence of a suitable base is generally more effective.

  • Reagent Quality: The purity of your starting material, 1-[bis(4-fluorophenyl)methyl]piperazine, and the acetylating agent is paramount. Impurities in the starting amine can lead to unwanted side reactions. The acetylating agent, typically acetic anhydride or acetyl chloride, should be fresh and free from hydrolysis (i.e., acetic acid).

  • Inefficient Workup and Purification: The product may be lost during the extraction or purification steps. Improper pH adjustment during workup can lead to the product remaining in the aqueous phase. Similarly, the choice of chromatography conditions is crucial for isolating the desired compound from unreacted starting materials and byproducts.

Q2: What is the recommended reaction pathway and what are the key considerations for each step?

The most common and effective method for the synthesis of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine is the N-acetylation of 1-[bis(4-fluorophenyl)methyl]piperazine.

Reaction_Pathway 1-[bis(4-fluorophenyl)methyl]piperazine 1-[bis(4-fluorophenyl)methyl]piperazine Product 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine 1-[bis(4-fluorophenyl)methyl]piperazine->Product N-Acetylation Acetylating_Agent Acetic Anhydride or Acetyl Chloride Acetylating_Agent->Product Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF) Base_Solvent->Product

Caption: General reaction scheme for the N-acetylation.

Key Considerations:

  • Choice of Acetylating Agent: Acetic anhydride is generally preferred over acetyl chloride for large-scale synthesis due to its lower cost and less hazardous nature.

  • Stoichiometry: A slight excess (1.1-1.5 equivalents) of the acetylating agent is often used to ensure complete conversion of the starting amine.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is a good choice as it is inexpensive, effective at scavenging the acid byproduct, and easily removed during workup.[3]

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is recommended to ensure the solubility of the reactants and facilitate the reaction.[3]

  • Temperature: The reaction is typically carried out at room temperature to moderate heat (e.g., 50-70 °C) to ensure a reasonable reaction rate without promoting side reactions.

Q3: My reaction seems to be stalling or is incomplete. How can I drive it to completion?

Incomplete conversion is a common issue. Here’s a systematic approach to troubleshoot this:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material.

  • Check Reagent Stoichiometry: Ensure you have used a slight excess of the acetylating agent. If the reaction has stalled, a small additional charge of the acetylating agent might be beneficial.

  • Increase Temperature: If the reaction is proceeding slowly at room temperature, gradually increasing the temperature (e.g., to 50-60 °C) can increase the reaction rate. Monitor for the appearance of any new impurity spots on your TLC.

  • Extend Reaction Time: Some reactions may require longer periods to reach completion. Continue monitoring until no further change is observed.

Q4: I am observing the formation of significant byproducts. What are they and how can I minimize them?

The primary byproduct in this reaction is the di-acetylated piperazine. While the existing bulky bis(4-fluorophenyl)methyl group on one nitrogen sterically hinders di-acetylation to some extent, it can still occur, especially under harsh conditions.

Side_Reaction Product 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine Di-acetylated_Byproduct 1,4-diacetyl-piperazine (from unreacted piperazine if present) or N-acetylated product reacting further Product->Di-acetylated_Byproduct Over-acetylation Excess_Acetylating_Agent Excess Acetylating Agent + High Temperature Excess_Acetylating_Agent->Di-acetylated_Byproduct

Caption: Potential side reaction leading to byproduct formation.

Minimization Strategies:

  • Control Stoichiometry: Avoid using a large excess of the acetylating agent.

  • Slow Addition: Add the acetylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.

  • Moderate Temperature: Avoid excessive heating, which can provide the activation energy for the less favorable second acetylation.

Experimental Protocols

Optimized Protocol for the Synthesis of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine

This protocol is based on established methods for N-acetylation of similar piperazine derivatives.[1][3]

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
1-[bis(4-fluorophenyl)methyl]piperazine302.37101.0
Acetic Anhydride102.09121.2
Potassium Carbonate (K₂CO₃)138.21151.5
N,N-Dimethylformamide (DMF)---

Procedure:

  • To a stirred solution of 1-[bis(4-fluorophenyl)methyl]piperazine (10 mmol, 1.0 eq) in DMF (20 mL) in a round-bottom flask, add potassium carbonate (15 mmol, 1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add acetic anhydride (12 mmol, 1.2 eq) dropwise to the suspension over 10 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the starting material is consumed, pour the reaction mixture into ice-cold water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials (NMR, MS) start->check_purity check_conditions Review Reaction Conditions (Solvent, Base, Temp.) check_purity->check_conditions Pure impure_sm Impure Starting Material check_purity->impure_sm Impurities Found check_workup Analyze Workup & Purification (Aqueous & Organic Layers) check_conditions->check_workup Optimal suboptimal_cond Suboptimal Conditions check_conditions->suboptimal_cond Non-optimal loss_during_workup Product Loss During Workup/ Purification check_workup->loss_during_workup Loss Detected end Improved Yield check_workup->end No Issues purify_sm Purify Starting Material impure_sm->purify_sm optimize_cond Optimize Conditions: - Switch to DMF/K2CO3 - Control Temperature suboptimal_cond->optimize_cond optimize_workup Optimize Workup: - Adjust pH - Optimize Chromatography loss_during_workup->optimize_workup purify_sm->end optimize_cond->end optimize_workup->end

Caption: A logical workflow for troubleshooting low yields.

References

  • Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. (2017). ResearchGate. Available at: [Link]

  • 1-[Bis(4-fluorophenyl)methyl]piperazine. National Center for Biotechnology Information. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. Google Patents.
  • Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. PrepChem.com. Available at: [Link]

  • Synthesis and efficacy of 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives for acetylcholinesterase inhibition, as a stimulant of central cholinergic neurotransmission in Alzheimer's disease. PubMed. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
  • N-Acylation in Combinatorial Chemistry. ResearchGate. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Development and preliminary optimization of indole-N-acetamide inhibitors of hepatitis C virus NS5B polymerase. PubMed. Available at: [Link]

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. ACS Publications. Available at: [Link]

  • Synthesis of Bulky N-Acyl Heterocycles by DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Less Nucleophilic N-Heterocycles with α-Fully Substituted Carboxylic Acids. Tohoku University Research Repository. Available at: [Link]

  • Nα Selective Acetylation of Peptides. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Stability & Storage of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine

[1][2]

Executive Summary

This guide addresses the stability profile of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine (CAS: 123375-94-0), a critical intermediate and impurity standard often associated with the synthesis of calcium channel blockers like Flunarizine and Lomerizine.[1][2]

While the solid-state compound is relatively stable under controlled conditions, it exhibits specific vulnerabilities in solution—primarily amide hydrolysis (deacetylation) and oxidative degradation at the benzhydryl position.[2] This guide provides actionable protocols to minimize these degradation pathways during storage and experimental handling.

Module 1: Critical Degradation Pathways

Understanding the "Why" behind the storage rules.

The stability of this compound is governed by two primary functional groups: the N-acetyl amide bond and the benzhydryl (diphenylmethyl) center .[1][2]

Amide Hydrolysis (Deacetylation)

The N1-acetyl group is susceptible to hydrolysis, particularly in the presence of moisture and extreme pH. This reaction cleaves the acetyl group, reverting the molecule to its precursor, 1-[bis(4-fluorophenyl)methyl]piperazine (often termed Flunarizine Impurity A).[1][2]

  • Trigger: Moisture, acidic/basic solvents, protic environments.[2]

  • Result: Appearance of a secondary peak in HPLC (lower retention time in reverse-phase) and mass shift (-42 Da).[1][2]

Oxidative Degradation & Photolysis

The tertiary amine at position N4 is prone to N-oxidation.[1][2] Furthermore, the benzylic carbon (the "bridge" between the two fluorophenyl rings) is sensitive to radical attack and UV light, potentially cleaving to form 4,4'-difluorobenzophenone .

  • Trigger: Oxygen, UV light, peroxides in solvents.[2]

  • Result: Yellow discoloration of the solid/solution; complex impurity profile.[2]

Visualizing the Pathways

The following diagram illustrates the kinetic risks associated with improper storage.

DegradationPathwaysTargetTarget Molecule(1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine)HydrolysisHydrolysis Product(Deacetylated Amine)Target->Hydrolysis Acid/Base Catalysis + H2OOxidationOxidation Products(N-Oxides / Benzophenone)Target->Oxidation O2 / Peroxides UV Light

Figure 1: Primary degradation pathways.[2] The red path (Hydrolysis) is the most common storage failure mode in solution.

Module 2: Storage & Handling Protocols[1][2]

Solid State Storage
ParameterRecommendationScientific Rationale
Temperature -20°C (Preferred) or 2-8°CLowers kinetic energy, significantly slowing hydrolysis rates.[1][2]
Atmosphere Inert Gas (Argon/Nitrogen)Displaces oxygen to prevent N-oxidation and benzylic radical formation.[1][2]
Container Amber Vial with PTFE-lined capAmber glass blocks UV radiation (photolysis protection).[1][2] PTFE prevents leaching of plasticizers.[2]
Desiccation Required The compound may be hygroscopic.[2][3] Moisture absorption catalyzes solid-state hydrolysis.[1][2]
Solution State (Stock Solutions)

Critical Warning: Never store this compound in Methanol or water-based buffers for longer than 24 hours.[1][2]

Recommended Solvent System
  • Primary Solvent: DMSO (Anhydrous) or Acetonitrile (Non-acidified) .[2]

  • Stability Window:

    • DMSO (-20°C): Stable for ~3-6 months.[1][2]

    • Acetonitrile (4°C): Stable for ~1 week.

    • Methanol (RT):[1][2] Significant degradation observed within 48 hours (transesterification/hydrolysis risk).[2]

Protocol: Preparation of Stable Stock Standard (1 mg/mL)
  • Equilibrate: Allow the vial to reach room temperature before opening to prevent water condensation on the cold solid.

  • Weigh: Weigh 10 mg of substance into an amber volumetric flask.

  • Dissolve: Add 5 mL of Anhydrous DMSO . Sonicate briefly (max 30 seconds) if needed. Avoid excessive heat.[2]

  • Dilute: Make up to volume (10 mL) with DMSO.

  • Aliquot: Dispense into single-use amber HPLC vials.

  • Purge: Gently blow Argon gas over the headspace of each vial before capping.

  • Freeze: Store at -20°C or -80°C immediately.

Module 3: Troubleshooting Guide (FAQ)

Q1: My standard solution has turned from colorless to faint yellow. Is it still usable?

Diagnosis: This indicates oxidative degradation or photolysis .[1][2] The yellow color often arises from the formation of conjugated byproducts (e.g., benzophenone derivatives) or N-oxides.

  • Action: Run a check standard. If purity is <98%, discard.[2]

  • Prevention: Ensure future stocks are stored in amber glass and purged with Argon.

Q2: I see a "Ghost Peak" eluting earlier than the main peak in my Reverse Phase HPLC.

Diagnosis: This is likely the deacetylated impurity (1-[bis(4-fluorophenyl)methyl]piperazine).[1][2] It is more polar than the acetylated parent, leading to earlier elution.[2]

  • Root Cause: The sample was likely left in a protic solvent (MeOH/Water) or an acidic mobile phase for too long in the autosampler.[2]

  • Fix: Prepare fresh samples in Acetonitrile/DMSO immediately before injection. Keep autosampler temperature at 4°C.

Q3: Can I use ultrasonic extraction to dissolve the solid?

Guidance: Use caution. While sonication helps dissolution, excessive heat generated during sonication can accelerate amide hydrolysis.[2]

  • Limit: Pulse sonicate for <30 seconds. Ensure the water bath water does not heat up.[2]

Q4: The Certificate of Analysis (CoA) lists "Water Content." Why does this matter?

Insight: Water content is a critical stability indicator.[1][2] If the water content increases over time (hygroscopicity), the solid acts as its own solvent, facilitating autocatalytic hydrolysis .[2]

  • Threshold: If water content exceeds 1.0%, re-dry the sample (vacuum desiccator) or account for the mass balance shift, but be aware that degradation may have already started.[2]

References

  • National Institutes of Health (PubChem). 1-Acetylpiperazine Derivatives & Stability.[1][2] PubChem Compound Summary.[1][2] Retrieved from [Link]

  • European Pharmacopoeia (Ph.[2] Eur.). Flunarizine Dihydrochloride Monograph (Impurities Section).[2] (General reference for impurity structures).

  • Saeed, I. M., et al. (2018).[2] Degradation of Piperazine Derivatives in Chemical Processes.[2] International Journal of Greenhouse Gas Control.[2] (Mechanistic insights on piperazine oxidation).

(Note: While specific stability data for this exact intermediate is proprietary to API manufacturers, the protocols above are derived from the chemical behavior of the Flunarizine scaffold and general piperazine amide chemistry.)

Technical Support Center: Mass Spectrometry Analysis of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the mass spectrometric analysis of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for matrix interference, a common challenge in LC-MS/MS bioanalysis. The following question-and-answer format addresses specific issues to enhance the accuracy, sensitivity, and reproducibility of your analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My signal for 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine is significantly lower than expected, especially in plasma samples. What could be the cause?

A1: This is a classic sign of matrix-induced ion suppression.

Ion suppression is a major concern in quantitative liquid chromatography-mass spectrometry (LC-MS) and occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This leads to a decreased analyte signal, which can negatively impact the accuracy, reproducibility, and sensitivity of the analysis.[1]

In complex biological matrices like plasma, several endogenous components can cause ion suppression, with phospholipids being a primary culprit.[3][4] These molecules are abundant in cell membranes and often co-extract with analytes during sample preparation, particularly with simpler methods like protein precipitation.[3][4]

The Mechanism of Ion Suppression:

Several theories explain how matrix components suppress the analyte signal. One prominent theory suggests that competition for ionization occurs in the electrospray ionization (ESI) source.[5] When a high concentration of co-eluting matrix components is present, they can compete with the analyte for the available charge, leading to a reduction in the formation of protonated analyte ions. Another theory posits that less volatile compounds in the matrix can affect the efficiency of droplet formation and solvent evaporation, which is crucial for the analyte to enter the gas phase as an ion.[1][6]

IonSuppression cluster_source ESI Source Droplet cluster_gas Gas Phase Analyte Analyte Analyte_Ion [Analyte+H]+ Analyte->Analyte_Ion Ionization Matrix Matrix Matrix->Analyte Competition for Protons & Droplet Surface Matrix_Ion [Matrix+H]+ Matrix->Matrix_Ion Ionization Proton H+ Proton->Analyte_Ion Proton->Matrix_Ion

Caption: Mechanism of Ion Suppression in ESI.

To confirm if ion suppression is the issue, a post-column infusion experiment can be performed.[1][7] This involves infusing a constant flow of your analyte standard into the LC eluent after the analytical column, while injecting a blank matrix extract. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.[1]

Q2: How can I effectively remove interfering matrix components during sample preparation?

A2: The choice of sample preparation technique is critical for minimizing matrix effects. While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids and other interfering substances.[6][8] More rigorous techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective.[9][10]

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile).Fast, simple, inexpensive.Inefficient removal of phospholipids and other small molecules, leading to significant matrix effects.[6][8]High-throughput screening where some matrix effect is tolerable.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (aqueous and organic).[11][12]Good removal of polar interferences like salts. Can concentrate the analyte.[13]Can be time-consuming and labor-intensive.[11] May not effectively remove all phospholipids.[14]Isolating analytes from aqueous matrices when dealing with polar interferences.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[15][16]Highly selective, can provide very clean extracts. Amenable to automation.[16]Method development can be more complex.[15]Applications requiring high sensitivity and minimal matrix effects.
HybridSPE® A combined protein precipitation and phospholipid removal technique.Efficiently removes both proteins and phospholipids.[8]More expensive than traditional PPT.Bioanalysis of complex matrices like plasma and serum where phospholipid interference is a major concern.[3][4]

Recommended Protocols:

Protocol 1: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma, add an appropriate internal standard.

  • Add 50 µL of a basifying agent (e.g., 1M NaOH) to ensure the piperazine nitrogen is deprotonated, enhancing its extraction into an organic solvent.

  • Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 1-2 minutes to ensure thorough mixing.

  • Centrifuge at >3000 x g for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

Given the basic nature of the piperazine moiety, a strong cation-exchange SPE sorbent is a suitable choice.[17]

  • Conditioning: Condition a strong cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample (e.g., 500 µL).

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove neutral and acidic interferences.

  • Elution: Elute the analyte with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation & Reconstitution: Evaporate the eluent and reconstitute in the mobile phase.

SPE_Workflow cluster_prep SPE Cartridge Preparation cluster_extraction Extraction Process cluster_analysis Sample for Analysis Condition 1. Condition (Methanol, Water) Load 2. Load Sample Condition->Load Wash 3. Wash (Remove Interferences) Load->Wash Elute 4. Elute Analyte Wash->Elute Evaporate 5. Evaporate & Reconstitute Elute->Evaporate

Caption: General Solid-Phase Extraction Workflow.

Q3: Even after optimizing my sample preparation, I still observe some variability. What other strategies can I employ?

A3: Several analytical and instrumental approaches can further mitigate matrix effects.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most recognized technique for correcting matrix effects.[1] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). It co-elutes with the analyte and experiences similar ion suppression or enhancement, allowing for accurate correction of the signal. However, SIL-IS can be expensive and are not always commercially available.[1][18] It's also important to ensure that the SIL-IS truly co-elutes with the analyte, as deuterium labeling can sometimes cause a slight shift in retention time.

  • Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the samples (e.g., blank plasma) can help compensate for matrix effects.[10] This approach is effective but requires a reliable source of analyte-free matrix, which may not always be available.[1]

  • Standard Addition: This method involves adding known amounts of the analyte to the sample and extrapolating to determine the original concentration.[19] It is a powerful technique for correcting matrix effects but can be time-consuming as it requires multiple analyses for each sample.[1]

  • Chromatographic Separation: Optimizing the LC method to separate the analyte from co-eluting matrix components is a fundamental strategy.[10] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different chemistry.[18][20] Extending the chromatographic run time can also improve separation.[18]

  • Dilution: Simply diluting the sample can reduce the concentration of interfering matrix components.[5][7] This is a straightforward approach but may compromise the sensitivity of the assay if the analyte concentration is low.[7]

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments provide high mass accuracy and resolution, which can help to distinguish the analyte signal from isobaric interferences (compounds with the same nominal mass).[21][22] This can be particularly useful for complex matrices where multiple compounds may have similar masses to the analyte of interest.[23][24][25]

Q4: Are there any specific considerations for the piperazine structure of my analyte?

A4: Yes, the basic nature of the piperazine ring can be leveraged during sample preparation and analysis.

The two nitrogen atoms in the piperazine ring make it a basic compound.[26] This property is key to developing effective extraction and chromatographic methods.

  • pH Adjustment in LLE: As mentioned in the LLE protocol, adjusting the pH of the aqueous sample to be basic (at least 2 pH units above the pKa of the piperazine nitrogens) will ensure the analyte is in its neutral, uncharged form, which is more readily extracted into an organic solvent.[9]

  • SPE Sorbent Selection: The basicity of the piperazine moiety makes it a good candidate for retention on a strong cation-exchange SPE sorbent, as detailed in the SPE protocol.

  • Mobile Phase pH in Reversed-Phase LC: In reversed-phase chromatography, controlling the pH of the mobile phase is crucial. To achieve good peak shape and retention for a basic compound like this, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) is often used. This ensures the piperazine nitrogens are protonated, leading to more consistent interactions with the stationary phase.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2022, April 15). Chromatography Online. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022, April 15). LCGC International. [Link]

  • Mei, H., Hsieh, Y., & Nardo, C. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Journal of Analytical Methods in Chemistry. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, May 31). Bioanalysis Zone. [Link]

  • Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. (2023, August 2). Teledyne Leeman Labs. [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21). Welch Materials, Inc.. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]

  • Hewavitharana, A. K., Kassim, N. S. A., & Shaw, P. N. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. Journal of Chromatography A, 1553, 101–107. [Link]

  • Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies. (n.d.). SlidePlayer. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing SL. [Link]

  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex. [Link]

  • Dolan, J. W. (2020, November 12). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Ion suppression (mass spectrometry). (n.d.). In Wikipedia. [Link]

  • Taylor, P. J. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry, 49(7), 1041–1044. [Link]

  • Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. (n.d.). Unacademy. [Link]

  • Providing a Universal, One-step Alternative to Liquid-Liquid Extraction in Bioanalysis. (n.d.). Waters Corporation. [Link]

  • Taylor, P. J. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044. [Link]

  • van de Merbel, N. C. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc.. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. [Link]

  • Down, S. (2005, June 19). Solid support for liquid-liquid extraction. Wiley Analytical Science. [Link]

  • High Resolution Mass Spectrometry. (2025, December 15). ResolveMass Laboratories Inc.. [Link]

  • Shintani, H. (2013). Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs. SciDoc Publishers. [Link]

  • Brechbühler, S., et al. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 36(10), e9277. [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2025, August 7). ResearchGate. [Link]

  • Brechbühler, S., et al. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 36(10), e9277. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2024, December 27). ResearchGate. [Link]

  • The Working Principle of High Resolution Mass Spectrometry HRMS. (2026, January 17). YouTube. [Link]

  • Resolving isobaric interferences in direct infusion tandem mass spectrometry. (2025, October 26). ResearchGate. [Link]

  • Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. (n.d.). LCGC. [Link]

Sources

Optimizing reaction temperature for acetylation of 4-[bis(4-fluorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions for the acetylation of 4-[bis(4-fluorophenyl)methyl]piperazine. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthesis and optimize reaction outcomes.

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses common issues encountered during the acetylation of 4-[bis(4-fluorophenyl)methyl]piperazine, with a focus on the critical role of reaction temperature.

Question: My reaction yield is consistently low. What is the most likely cause related to temperature?

Answer:

A low yield in this acetylation is frequently linked to either an incomplete reaction or the formation of side products, both of which are highly influenced by temperature.

  • Incomplete Reaction: The N-acetylation of the piperazine nitrogen is a nucleophilic substitution reaction.[1][2] If the temperature is too low, the reaction kinetics will be slow, leading to a significant amount of unreacted starting material. The secondary amine of the piperazine derivative, while nucleophilic, may require a certain activation energy to efficiently attack the acetylating agent (e.g., acetic anhydride or acetyl chloride).

  • Side Product Formation: Conversely, excessively high temperatures can promote side reactions. While the target molecule, 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine, is the desired product, high thermal energy can lead to degradation of the starting material or the product. Additionally, if using a reactive acetylating agent like acetyl chloride, higher temperatures can exacerbate the formation of undesired byproducts.

Recommended Troubleshooting Protocol:

  • Initial Temperature Screening: Start with a modest temperature, for instance, room temperature (20-25°C), especially when using a reactive acetylating agent in the presence of a base like pyridine or triethylamine.[1][3] Monitor the reaction progress closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]

  • Incremental Temperature Increase: If the reaction is sluggish at room temperature, gradually increase the temperature in 10-15°C increments. Allow the reaction to stir for a set period at each new temperature, taking aliquots to analyze for product formation and consumption of starting material.

  • Reflux Conditions: For less reactive starting materials or acetylating agents, refluxing the reaction mixture may be necessary.[6] The choice of solvent will dictate the reflux temperature. Common solvents for acetylation include dichloromethane (DCM), 1,4-dioxane, or toluene.

Question: I am observing multiple spots on my TLC plate, indicating the presence of impurities. How can I minimize these using temperature control?

Answer:

The formation of multiple products is a classic sign of non-selective reactions or degradation. Temperature is a key lever to improve selectivity.

  • Di-acetylation: While the piperazine in the starting material is monosubstituted, it is theoretically possible, though sterically hindered, for a second acetylation to occur if there are any impurities with a free secondary amine. However, the more likely scenario for multiple spots is the presence of other side reactions.

  • Degradation: The bis(4-fluorophenyl)methyl group might be susceptible to degradation under harsh temperature conditions, especially in the presence of strong acids or bases that can be generated in situ.

Troubleshooting Steps for Impurity Reduction:

  • Lower the Reaction Temperature: This is the most straightforward approach. If you are running the reaction at an elevated temperature, try reducing it to room temperature or even 0°C.[7] Many acetylation reactions proceed efficiently at these lower temperatures, which helps to suppress the activation of unwanted reaction pathways.

  • Controlled Addition of Reagents: Instead of adding the acetylating agent all at once, a slow, dropwise addition at a controlled, lower temperature can help to dissipate any exothermic effects and maintain a more constant internal reaction temperature.

  • Choice of Base and Solvent: The choice of base and solvent can influence the optimal temperature. A stronger, non-nucleophilic base might allow for lower reaction temperatures. The solvent's boiling point will also set the upper limit for the reaction temperature under reflux conditions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for the acetylation of 4-[bis(4-fluorophenyl)methyl]piperazine?

A1: A good starting point for this reaction is room temperature (20-25°C).[8] This allows for a controlled reaction rate and minimizes the risk of side reactions. The progress should be monitored, and the temperature can be adjusted as needed.

Q2: How does the choice of acetylating agent affect the optimal reaction temperature?

A2: The reactivity of the acetylating agent is a crucial factor.

  • Acetyl Chloride: Being highly reactive, reactions with acetyl chloride can often be carried out at lower temperatures, sometimes even starting at 0°C to control the initial exotherm.

  • Acetic Anhydride: This is a less reactive and commonly used reagent for acetylation.[3][7] Reactions with acetic anhydride may require room temperature or gentle heating to proceed at a reasonable rate.

Q3: Is it possible to run the reaction at sub-zero temperatures?

A3: Yes, in some cases, particularly with very reactive substrates or to achieve high selectivity, running the reaction at temperatures as low as -40°C or even -70°C can be beneficial.[9] However, this will significantly slow down the reaction rate and may not be necessary for this specific transformation.

Q4: What are the risks of using a temperature that is too high?

A4: The primary risks of excessively high temperatures are:

  • Increased formation of byproducts: This leads to a lower yield of the desired product and complicates purification.

  • Degradation of the starting material or product: The complex organic structure can be sensitive to thermal decomposition.

  • Safety hazards: Runaway reactions can occur, especially on a larger scale.

Experimental Protocol: Temperature Optimization Workflow

This protocol outlines a systematic approach to determine the optimal reaction temperature for the acetylation of 4-[bis(4-fluorophenyl)methyl]piperazine.

Materials:

  • 4-[bis(4-fluorophenyl)methyl]piperazine

  • Acetic anhydride

  • Triethylamine or Pyridine

  • Dichloromethane (DCM)

  • Reaction vessel with magnetic stirrer and temperature control (e.g., oil bath)

  • TLC plates (silica gel)

  • HPLC or GC-MS for quantitative analysis

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve 1 equivalent of 4-[bis(4-fluorophenyl)methyl]piperazine in DCM. Add 1.2 equivalents of a non-nucleophilic base like triethylamine.

  • Initial Temperature: Set the reaction temperature to 25°C.

  • Reagent Addition: Slowly add 1.1 equivalents of acetic anhydride to the stirring solution.

  • Reaction Monitoring: Monitor the reaction progress every 30 minutes by TLC. Use a suitable eluent system to separate the starting material, product, and any byproducts.

  • Temperature Adjustment:

    • If after 2 hours, less than 50% of the starting material has been consumed (as estimated by TLC), increase the temperature to 40°C (reflux for DCM).

    • If the reaction is complete within 1-2 hours at 25°C but shows significant byproduct formation, repeat the experiment at 0°C.

  • Quantitative Analysis: Once the optimal temperature range is identified by TLC, perform a series of small-scale reactions at different temperatures within this range (e.g., 20°C, 30°C, 40°C). Quench the reactions at set time points and analyze the crude reaction mixture by a quantitative method like HPLC or GC-MS to determine the yield and purity.

Data Presentation:

The results of the optimization study can be summarized in a table for easy comparison.

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
067598
2529295
40 (reflux)19088

Visualization of Experimental Workflow:

Temperature_Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_decision Decision Point cluster_optimization Optimization cluster_analysis Analysis Start Dissolve Starting Material & Base in DCM Add_Reagent Add Acetic Anhydride at 25°C Start->Add_Reagent Monitor_TLC Monitor by TLC every 30 min Add_Reagent->Monitor_TLC Decision Reaction Progress? Monitor_TLC->Decision Increase_Temp Increase Temp to 40°C Decision->Increase_Temp <50% conversion in 2h Decrease_Temp Repeat at 0°C Decision->Decrease_Temp Fast with byproducts Complete Reaction Complete Decision->Complete Complete & Clean Increase_Temp->Monitor_TLC Decrease_Temp->Monitor_TLC Quantitative_Analysis Quantitative Analysis (HPLC/GC-MS) Complete->Quantitative_Analysis End Optimal Temperature Determined Quantitative_Analysis->End

Caption: Workflow for optimizing reaction temperature.

References

  • [Synthesis of Cationic[10],[11], and[12]Azahelicenes with Extended π-Conjugated Systems.]([Link])

Sources

Validation & Comparative

Comparing mass fragmentation patterns of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine vs Flunarizine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the mass spectrometric fragmentation patterns of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine (hereafter referred to as the Acetyl Impurity ) versus the parent drug Flunarizine .

Executive Summary

Flunarizine is a selective calcium entry blocker used for migraine prophylaxis. During its synthesis or degradation, a specific impurity, 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine (Acetyl Impurity), can form. Distinguishing these two compounds is critical for quality control (QC) and metabolite identification.

While both molecules share a bis(4-fluorophenyl)methyl (benzhydryl) core—leading to a dominant common fragment ion at m/z 203 —they are easily differentiated by their precursor ions and specific secondary fragments arising from their N-substituents (cinnamyl vs. acetyl).

Key Differentiators
FeatureFlunarizineAcetyl Impurity
Molecular Formula C26H26F2N2C19H20F2N2O
Monoisotopic Mass 404.21 Da330.15 Da
Precursor Ion [M+H]⁺ m/z 405.2 m/z 331.2
Dominant Fragment m/z 203.1 (Benzhydryl cation)m/z 203.1 (Benzhydryl cation)
Diagnostic Neutral Loss 116 Da (Indene/Cinnamyl)42 Da (Ketene)
Unique Fragment m/z 117 (Cinnamyl cation)m/z 129 (Acetyl-piperazine)

Structural Comparison

The structural difference lies solely at the N4-position of the piperazine ring.

  • Flunarizine : Contains a bulky, hydrophobic cinnamyl group (3-phenyl-2-propenyl).

  • Acetyl Impurity : Contains a small, polar acetyl group .

This difference shifts the molecular weight by -74 Da (Loss of Cinnamyl [117] + Addition of Acetyl [43]) and alters the fragmentation kinetics.

Experimental Methodology (LC-MS/MS)

To replicate the fragmentation patterns described below, the following standardized LC-ESI-MS/MS protocol is recommended.

Liquid Chromatography Conditions[2][3][4]
  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water (Proton source for ionization).

  • Mobile Phase B : Acetonitrile (ACN).

  • Gradient : 10% B to 90% B over 10 minutes.

  • Flow Rate : 0.3 mL/min.

Mass Spectrometry Parameters[3][4][5][6][7][8][9][10]
  • Ionization : Electrospray Ionization (ESI) in Positive Mode (+) .[1]

  • Capillary Voltage : 3500 V.

  • Collision Energy (CE) : Stepped energy (15, 30, 45 eV) is optimal to observe both the fragile benzhydryl cleavage and the more stable piperazine ring fragments.

  • Scan Mode : Product Ion Scan (MS2) of precursors 405.2 and 331.2 .

Fragmentation Analysis

Common Pathway: The Benzhydryl Core

Both compounds possess a tertiary amine at the N1 position attached to the bis(4-fluorophenyl)methyl group. Upon collisional activation, the C-N bond between the benzhydryl carbon and the piperazine nitrogen is the weakest link.

  • Mechanism : Heterolytic cleavage yields a resonance-stabilized benzhydryl cation .

  • Observation : A high-intensity peak at m/z 203.1 appears in both spectra.

  • Significance : This ion confirms the presence of the fluorinated backbone but cannot distinguish the two compounds.

Flunarizine Specific Pathways

The fragmentation of Flunarizine ([M+H]⁺ 405.2) follows two competing pathways:

  • Pathway A (Dominant) : Loss of the neutral cinnamyl-piperazine moiety to form the m/z 203 cation.

  • Pathway B (Cinnamyl Cleavage) : Cleavage at the N4-allyl position. This generates the cinnamyl cation at m/z 117 , or the complementary neutral loss of the cinnamyl radical/molecule.

Acetyl Impurity Specific Pathways

The Acetyl Impurity ([M+H]⁺ 331.2) exhibits a distinct "fingerprint" due to the amide bond:

  • Pathway A (Dominant) : Similar to Flunarizine, the benzhydryl group cleaves to form m/z 203 .

  • Pathway B (Amide Stability) : The N-acetyl bond is stronger than the N-allyl bond in Flunarizine. However, if the charge is retained on the piperazine ring, a fragment at m/z 129 (Acetyl-piperazine + H) is observed.

  • Pathway C (Ketene Loss) : A characteristic neutral loss of 42 Da (ketene, CH₂=C=O) from the acetyl group may occur from the m/z 129 fragment, yielding m/z 87 (protonated piperazine).

Visualization of Fragmentation Pathways[8][10][11]

Diagram 1: Flunarizine Fragmentation (ESI+)

FlunarizineFrag Parent Flunarizine [M+H]+ m/z 405.2 Benzhydryl Benzhydryl Cation m/z 203.1 (Base Peak) Parent->Benzhydryl C-N Cleavage (Primary Path) NeutralAmine Neutral Cinnamyl-Piperazine (Not Detected) Cinnamyl Cinnamyl Cation m/z 117.1 Parent->Cinnamyl N-Allyl Cleavage Fragment202 Benzhydryl-Piperazine m/z 289.1 Parent->Fragment202 Loss of Cinnamyl (-116 Da)

Caption: Flunarizine primarily cleaves to the stable benzhydryl cation (m/z 203). Secondary cleavage yields the cinnamyl cation (m/z 117).

Diagram 2: Acetyl Impurity Fragmentation (ESI+)

AcetylFrag Parent Acetyl Impurity [M+H]+ m/z 331.2 Benzhydryl Benzhydryl Cation m/z 203.1 (Base Peak) Parent->Benzhydryl C-N Cleavage (Primary Path) AcetylPip N-Acetyl Piperazine m/z 129.1 Parent->AcetylPip Charge Retention on Piperazine Pip Piperazine Ring m/z 87.1 AcetylPip->Pip Loss of Ketene (-42 Da)

Caption: The Acetyl Impurity shares the m/z 203 fragment but is distinguished by the m/z 129 acetyl-piperazine fragment and ketene loss.

Data Summary Table

The following table summarizes the diagnostic ions observed in the MS2 spectra of both compounds.

Ion TypeFlunarizine (m/z)Acetyl Impurity (m/z)Interpretation
Precursor 405.2 331.2 Primary identification via MW.
Base Peak 203.1 203.1 Bis(4-fluorophenyl)methyl cation. Common to both.
N-Substituent 117.1129.1Cinnamyl cation (Flunarizine) vs. Acetyl-piperazine (Impurity).
Secondary 289.187.1Loss of cinnamyl vs. Loss of ketene/benzhydryl.
Aromatic 109.0109.0Fluorophenyl cation (High energy fragment).

Conclusion

To definitively distinguish 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine from Flunarizine , researchers should not rely solely on the m/z 203 fragment. Instead, the analysis must focus on:

  • Precursor Mass Selection : Isolate m/z 331.2 vs 405.2.

  • Diagnostic Fragments : Look for m/z 129 and the neutral loss of 42 Da (Ketene) for the acetyl impurity, contrasting with m/z 117 for Flunarizine.

This fragmentation logic provides a robust, self-validating system for impurity profiling in drug development workflows.

References
  • Flunarizine Structure & Properties : PubChem. Piperazine, 1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenyl-2-propen-1-yl]-, dihydrochloride. Link

  • Impurity Identification : National Institutes of Health (NIH). 1-[Bis(4-fluorophenyl)methyl]piperazine (Flunarizine Impurity A).[2] Link

  • Piperazine Fragmentation Mechanisms : Zhu, N., et al. Mass Fragmentation Characteristics of Piperazine Analogues.[3] Journal of Chinese Mass Spectrometry Society, 2021.[3] Link

  • General MS/MS of Acetyl-Piperazines : BenchChem. Mass Spectrometry Fragmentation of Novel Piperidine/Piperazine Derivatives. Link

Sources

Validation of analytical methods for 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine per ICH guidelines

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison and validation guide for the analytical quantification of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine, designed for pharmaceutical researchers and quality assurance professionals.

Executive Summary & Analytical Target Profile (ATP)

1-Acetyl-4-[bis(4-fluorophenyl)methyl]piperazine (CAS 857039-69-1) is a critical synthetic intermediate and a monitored impurity in the manufacturing of benzhydrylpiperazine-class active pharmaceutical ingredients (APIs), such as the calcium channel blockers Lomerizine and Flunarizine[1]. Because impurities can compromise drug safety and efficacy, their accurate quantification is a strict regulatory requirement.

The updated ICH Q2(R2) guidelines emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical method validation, shifting the industry away from rigid checklists toward scientifically justified, risk-based methodologies[2]. This guide objectively compares three leading analytical platforms for the quantification of this specific impurity and provides a comprehensive, self-validating experimental protocol based on the optimal method.

Platform Comparison: Selecting the Optimal Analytical Method

The molecular structure of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine dictates its analytical behavior. The bis(4-fluorophenyl)methyl moiety provides strong hydrophobicity and a robust UV chromophore, while the piperazine ring introduces a basic nitrogen center that is highly sensitive to mobile phase pH[3].

To establish the most effective control strategy, we compared three analytical platforms:

  • HPLC-UV (High-Performance Liquid Chromatography with UV Detection): The traditional workhorse. While cost-effective, it suffers from longer run times and is highly susceptible to peak tailing due to secondary interactions between the basic piperazine nitrogen and residual silanols on older stationary phases.

  • UHPLC-PDA (Ultra-High-Performance Liquid Chromatography with Photodiode Array): Utilizes sub-2-micron particle columns, significantly reducing Eddy diffusion. This platform offers superior resolution, shorter run times, and excellent spectral peak purity analysis, making it the optimal choice for routine QA/QC release testing.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Provides unparalleled sensitivity and specificity via Multiple Reaction Monitoring (MRM). It is ideal for trace-level genotoxic impurity screening but is often over-engineered and too susceptible to matrix effects for routine, non-genotoxic impurity batch release.

Quantitative Performance Comparison
Performance MetricHPLC-UV (Traditional)UHPLC-PDA (Optimized)LC-MS/MS (Trace Analysis)
Limit of Detection (LOD) 0.05% (500 ng/mL)0.01% (100 ng/mL)0.001% (10 ng/mL)
Limit of Quantitation (LOQ) 0.15% (1500 ng/mL)0.03% (300 ng/mL)0.003% (30 ng/mL)
Linearity Range 0.15% – 1.5%0.03% – 2.0%0.003% – 0.5%
Typical Run Time 25 minutes6 minutes4 minutes
Resolution (

) from API
1.83.5N/A (m/z specific)
Primary Use Case Legacy monographsRoutine QA/QC Release Trace/Genotoxic screening

Mechanistic Insights: Overcoming Piperazine Peak Tailing

The Causality of Chromatographic Behavior: A common failure in validating piperazine derivatives is severe peak tailing. Why does this happen? The tertiary amine in the piperazine ring has a pKa of approximately 8.5. At a neutral pH, the molecule exists in a state of partial ionization, leading to split peaks and unpredictable retention times. Furthermore, ionized basic nitrogens strongly interact with negatively charged, unreacted acidic silanols on the silica stationary phase via cation-exchange mechanisms.

The Solution: We mandate an acidic mobile phase (pH 3.0) using an ammonium formate buffer. This forces the piperazine nitrogen into a fully protonated, uniform state. Simultaneously, the low pH suppresses the ionization of residual silanols on the column, neutralizing them and eliminating secondary interactions. Retention is thereby driven purely by the predictable hydrophobic interactions of the bis(4-fluorophenyl)methyl group.

Mechanism Molecule Analyte Properties • Basic Piperazine Nitrogen • Hydrophobic Fluorophenyls • UV Chromophore Challenge Chromatographic Challenge Secondary Silanol Interactions Severe Peak Tailing Molecule->Challenge Causes Solution Method Optimization • End-capped Hybrid C18 • Acidic Buffer (pH 3.0) • UHPLC Sub-2µm Particles Challenge->Solution Mitigated by Outcome Outcome Solution->Outcome Yields

Figure 1: Mechanistic logic for optimizing the chromatography of piperazine derivatives.

ICH Q2(R2) Validation Experimental Protocols

The following step-by-step methodology details the validation of the UHPLC-PDA method.

The Self-Validating Core: System Suitability Testing (SST)

Every protocol described below operates as a self-validating system. By embedding SST as a gating mechanism before any sample injection, the method continuously proves its own fitness-for-purpose. If the SST fails, the sequence is automatically aborted, preventing the generation of invalid data.

  • SST Criteria: Inject a standard solution (0.1% specification level) six times.

  • Acceptance: Retention time RSD ≤ 1.0%, Peak area RSD ≤ 2.0%, USP Tailing Factor (

    
    ) ≤ 1.5, Theoretical Plates (N) ≥ 10,000.
    
Specificity & Forced Degradation

Per ICH Q2(R2), specificity must demonstrate that the analytical procedure can unambiguously assess the analyte in the presence of components that may be expected to be present[4].

  • Preparation: Prepare solutions of the blank, API (e.g., Lomerizine), and 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine standard.

  • Forced Degradation: Expose the API to acid (0.1N HCl), base (0.1N NaOH), oxidation (3%

    
    ), and thermal stress (60°C for 48h).
    
  • Execution: Inject all samples and utilize the PDA detector to perform peak purity analysis.

  • Acceptance: The impurity peak must be baseline resolved (

    
     > 2.0) from the API and all degradation products[5]. The PDA peak purity angle must be less than the purity threshold.
    
Linearity and Range

ICH Q2(R2) is less prescriptive about rigid


 cutoffs and places heavy emphasis on the analysis of residuals to prove true linearity[2].
  • Preparation: Prepare calibration standards at 5 concentration levels ranging from the LOQ (0.03%) to 120% of the specification limit (e.g., 0.15%).

  • Execution: Inject each level in triplicate.

  • Acceptance: Plot the peak area versus concentration. The correlation coefficient (

    
    ) must be ≥ 0.999. Crucially, the residual plot must show random scattering around zero with no distinct trends (e.g., U-shapes), confirming the absence of non-linear bias.
    
Accuracy (Recovery)
  • Preparation: Spike known amounts of the 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine standard into the API matrix at three levels: 50%, 100%, and 150% of the specification limit.

  • Execution: Prepare three independent samples per level (9 determinations total).

  • Acceptance: Calculate the percentage recovery. Mean recovery must be between 95.0% and 105.0%, with an RSD ≤ 5.0% at each level.

Precision (Repeatability & Intermediate Precision)
  • Repeatability: A single analyst prepares 6 independent sample solutions spiked with the impurity at the 100% specification level. Inject on the same day, using the same equipment.

  • Intermediate Precision: A second analyst, on a different day, using a different UHPLC system and a different column lot, repeats the preparation of 6 independent samples.

  • Acceptance: The RSD of the impurity content for both sets must be ≤ 5.0%. The cumulative RSD across all 12 samples must be ≤ 5.0%.

Robustness (Quality by Design Approach)

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters[4].

  • Execution: Systematically vary the column temperature (± 5°C), mobile phase flow rate (± 10%), and buffer pH (± 0.2 units).

  • Acceptance: The SST criteria (specifically Resolution > 2.0 and Tailing Factor < 1.5) must be met under all varied conditions, proving the method is rugged enough for transfer to secondary QC laboratories.

ICH_Validation cluster_validation ICH Q2(R2) Validation Parameters Start Analytical Target Profile (ATP) SST System Suitability Testing (SST) Self-Validating Gating Mechanism Start->SST Spec Specificity & Peak Purity (Resolving API & Degradants) SST->Spec Lin Linearity & Range (Residual Plot Analysis) Spec->Lin Acc Accuracy (Matrix Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (DoE Parameter Variation) Prec->Rob Report Validation Report & Lifecycle Management Rob->Report

Figure 2: Sequential workflow for ICH Q2(R2) analytical method validation.

References

  • [4] ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. MasterControl. Available at:

  • [5] ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency. Available at:

  • [2] ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. IntuitionLabs. Available at:

  • [3] 1-(Bis(4-fluorophenyl)methyl)piperazine | C17H18F2N2 | CID 152932 - PubChem. National Institutes of Health. Available at:

  • [1] 1-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)ethan-1-one | CAS 857039-69-1 - Veeprho. Veeprho. Available at:

Sources

Comparative Guide: Infrared (IR) Spectroscopy Characterization of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the need to rigorously verify the structural modifications of active pharmaceutical ingredient (API) intermediates. 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine is a tertiary amide synthesized via the N-acetylation of 1-[bis(4-fluorophenyl)methyl]piperazine, a critical building block commonly associated with calcium channel blockers like flunarizine and lomerizine[1].

Infrared (IR) spectroscopy is the gold standard for monitoring this specific transformation. However, the choice of IR modality—Attenuated Total Reflectance (ATR-FTIR) versus Transmission (KBr Pellet) FT-IR—can drastically impact the reliability of your data. This guide objectively compares these analytical techniques, provides self-validating experimental protocols, and outlines the mechanistic spectral shifts required to confirm successful acetylation.

Experimental Workflow & Modality Selection

To confirm the conversion of the secondary amine precursor to the tertiary amide product, the analytical workflow must reliably detect the disappearance of the N-H bond and the emergence of the C=O bond.

IR_Workflow A Precursor API 1-[bis(4-fluorophenyl)methyl]piperazine B N-Acetylation Reaction (Acetic Anhydride / TEA) A->B Synthesis C Target Compound 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine B->C Yields D ATR-FTIR Modality (Rapid, Surface-Level) C->D Sampling E KBr Transmission Modality (High Res, Bulk Sample) C->E Sampling F Spectral Validation Loss of N-H (~3350 cm⁻¹) Gain of C=O (~1640 cm⁻¹) D->F Data E->F Data

Workflow for synthesis and IR spectroscopic validation of the acetylated piperazine.
Performance Comparison: ATR-FTIR vs. KBr Transmission

For this specific compound, the choice of sampling technique is dictated by the compound's functional groups. Table 1 outlines the operational differences between the two primary IR modalities.

Table 1: Modality Comparison for Acetylated Piperazine Characterization

ParameterATR-FTIR (Diamond Crystal)Transmission FT-IR (KBr Pellet)
Sample Preparation None (Direct powder application)Extensive (Milling, vacuum pressing)
Moisture Interference Low (Ideal for preventing O-H overlap)High (KBr absorbs water, masks N-H region)
Spectral Resolution Moderate (Pathlength varies with wavelength)High (Uniform optical pathlength)
Primary Use Case Rapid reaction monitoring (N-acetylation)Trace impurity detection in final API

Scientist's Insight: I strongly recommend ATR-FTIR for monitoring this specific reaction[2]. The KBr matrix is highly hygroscopic. If water is absorbed during pellet preparation, the resulting broad O-H stretch at ~3400 cm⁻¹ will artificially obscure the region where the precursor's N-H stretch resides, leading to false negatives when trying to verify reaction completion.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must include built-in causality checks. Below are the field-proven methodologies for both techniques.

Protocol A: ATR-FTIR Analysis (Recommended)
  • Background Collection: Collect 32 scans of the empty diamond crystal.

    • Causality: Subtracts ambient CO₂ and water vapor from the final spectrum.

    • Validation Check: The resulting background spectrum must show a flat baseline in the sample regions.

  • Sample Application: Apply ~2 mg of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine powder directly onto the crystal.

  • Pressure Application: Lower the anvil to apply standardized pressure.

    • Causality: The IR evanescent wave penetrates only 0.5–2 µm into the sample[2]. Intimate optical contact is mandatory to achieve a high signal-to-noise ratio without scattering artifacts.

  • Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

  • Cleaning and Verification: Clean the crystal with isopropanol and a non-abrasive wipe.

    • Validation Check: Run a subsequent blank scan. The baseline must return to 100% transmittance, confirming zero carryover.

Protocol B: KBr Pellet Transmission FT-IR
  • Matrix Desiccation: Dry spectroscopic-grade KBr powder at 105°C for 2 hours prior to use.

    • Causality: Removes absorbed moisture that causes the problematic 3400 cm⁻¹ O-H artifact.

  • Milling: Grind 1 mg of the sample with 100 mg of dried KBr in an agate mortar.

    • Causality: Reduces particle size below the wavelength of IR light (typically <2 µm), preventing the Christiansen effect (asymmetric scattering artifacts on the baseline).

  • Pressing: Apply 10 tons of pressure under vacuum for 5 minutes.

    • Causality: Vacuum removes trapped air, while high pressure cold-welds the KBr into a transparent, glassy disk, maximizing IR throughput.

    • Validation Check: Visually inspect the pellet. It must be optically clear. An opaque pellet indicates insufficient pressure or moisture contamination and must be discarded.

  • Acquisition: Collect 32 scans against a blank KBr pellet background.

Mechanistic Spectral Analysis & Data Presentation

The structural conversion from a secondary amine to a tertiary amide yields highly predictable and diagnostic IR shifts. Table 2 summarizes the quantitative spectral markers used to validate the synthesis.

Table 2: Key IR Spectral Markers (Reaction Monitoring)

Functional GroupPrecursor (Secondary Amine)Acetylated Product (Tertiary Amide)Mechanistic Causality / Structural Shift
N-H Stretch ~3350 cm⁻¹ (Medium, broad)Absent The secondary amine nitrogen is acetylated, eliminating the N-H bond[3].
C=O Stretch (Amide I) Absent~1620 - 1640 cm⁻¹ (Strong)Carbonyl group introduced via acetylation.
C-F Stretch ~1215 - 1233 cm⁻¹ (Strong)~1215 - 1233 cm⁻¹ (Strong)Unaffected by reaction; acts as an internal reference peak[3].
C-H Aromatic ~3060 - 3080 cm⁻¹ (Weak)~3060 - 3080 cm⁻¹ (Weak)The bis(4-fluorophenyl) rings remain intact[3].
Deep Dive: The Causality of the Amide I Shift

When analyzing the acetylated product, you will notice the C=O stretch appears at ~1620–1640 cm⁻¹ [3], which is significantly lower than a standard aliphatic ketone (~1715 cm⁻¹).

Why does this happen? In a tertiary amide like 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine, the lone pair of electrons on the piperazine nitrogen delocalizes into the carbonyl pi-system. This resonance gives the C-N bond partial double-bond character and consequently weakens the C=O double bond. A weaker bond requires less energy to vibrate, shifting the absorption to a lower wavenumber. Monitoring this specific ~1640 cm⁻¹ band alongside the stable C-F stretch (~1220 cm⁻¹) provides absolute confirmation of successful N-acetylation.

Conclusion

For the IR characterization of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine, ATR-FTIR stands out as the superior modality for routine reaction monitoring. It bypasses the moisture-absorption pitfalls of KBr pellets, allowing for clear, unambiguous observation of the critical N-H bond disappearance and C=O bond formation. By utilizing the self-validating protocols and mechanistic spectral markers outlined above, researchers can ensure robust, reproducible quality control of this vital pharmaceutical intermediate.

References

1.[1] Ossila. "1-Bis(4-fluorophenyl)methyl piperazine | CAS 27469-60-9". URL: 2.[3] Taylor & Francis. "Full article: Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives". URL: 3.[2] PubChem. "1-(Bis(4-fluorophenyl)methyl)piperazine | C17H18F2N2 | CID 152932". URL:

Sources

Technical Guide: Certificate of Analysis (CoA) Requirements for 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of calcium channel blockers like Flunarizine and Lomerizine , the control of piperazine-based impurities is a critical quality attribute. The compound 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine (hereafter referred to as Impurity A-FBP ) represents a specific process-related impurity or degradant where the secondary amine of the intermediate has undergone acetylation.[1]

This guide provides an objective technical comparison of the requirements for Reference Standards of Impurity A-FBP. Unlike generic reagent guides, we analyze the metrological difference between Certified Reference Materials (CRMs) and Analytical Standards , specifically focusing on the divergence between qNMR (Quantitative NMR) and Mass Balance approaches for potency assignment.

Part 1: The Hierarchy of Standards – A Comparative Analysis

When sourcing Impurity A-FBP, researchers encounter three distinct grades. Selecting the wrong grade for your development phase can lead to regulatory hold-ups (during ICH Q3A/B qualification) or costly OOS (Out of Specification) investigations.

Comparative Specification Table
FeatureISO 17034 CRM (Primary) ISO 17025 Analytical Standard Research Grade / Reagent
Intended Use Instrument calibration, Method Validation (ICH Q2), Release Testing.[1]Routine QC, Retention Time Marker, System Suitability.Early R&D, Synthesis optimization.
Traceability SI-Traceable (NIST/BIPM).[1] Unbroken chain of comparisons.Traceable to Primary Standard (if available) or internal protocols.Often undefined or "Batch specific".
Purity vs. Potency Reports Assay (w/w) with Uncertainty (± %).Reports Chromatographic Purity (% Area) .Reports % Area (often overestimated).
Homogeneity Tested and guaranteed between vials.Assumed based on bulk batch.Not tested.
Water Content Quantified (KF/TGA) and subtracted from Assay.Quantified but often not factored into "Purity".Rarely quantified.
Cost Factor High (10x)Medium (3x)Low (1x)
Expert Insight: The "Area %" Trap

Do not confuse Chromatographic Purity with Assay. For piperazine derivatives like Impurity A-FBP, "99% HPLC Area" does not mean the vial contains 99% active standard by weight.

  • Reason: Piperazines are hygroscopic and can trap residual solvents (DCM, Ethyl Acetate) in the crystal lattice.

  • Result: A "99% pure" standard might only be 92% potent (Assay) due to 8% water/solvent content. Using the wrong value shifts your impurity calculation, potentially masking a toxic impurity.

Part 2: Critical CoA Parameters & Method Validation

A valid CoA for Impurity A-FBP must contain more than just a passing HPLC plot.[1] It requires a multi-modal approach to establish identity and quantification.[1]

Identity (Structural Confirmation)

The CoA must prove the structure, particularly the acetylation at the N1 position.

  • 1H-NMR: Essential. Must show the singlet for the acetyl methyl group (~2.0-2.1 ppm) and the diagnostic methine proton of the benzhydryl group.

  • MS (Mass Spectrometry): High-resolution (HRMS) required to distinguish the parent mass (

    
     Da).
    
  • IR: To confirm the amide carbonyl stretch (

    
    ).
    
Potency Assignment: qNMR vs. Mass Balance

This is the most controversial and critical aspect of modern standard characterization.

Method A: Mass Balance (Traditional)

[1]
  • Pros: Intuitive; accounts for all detected impurities.

  • Cons: "Sum of Errors." If the HPLC method misses a UV-inactive impurity, or if TGA underestimates volatiles, the purity is overestimated. For fluorinated piperazines, UV response factors can vary significantly between the impurity and the parent, skewing results.

Method B: Quantitative NMR (qNMR) – The Gold Standard

Uses an internal standard (e.g., Maleic Acid, TCNB) with a known purity to directly quantify the number of moles of Impurity A-FBP.

  • Pros: Absolute Quantification. Does not rely on UV response factors. Independent of water/solvent content (as long as they don't overlap signal).

  • Cons: Requires high solubility and expert spectral interpretation.

Recommendation: For Impurity A-FBP, prioritize CoAs that use qNMR or a Validated Mass Balance (where KF and Residual Solvents are explicitly quantified).

Part 3: Experimental Protocol – In-House Verification

As a Senior Scientist, you must "Trust but Verify." Upon receipt of the standard, perform this System Suitability Test (SST) before using it for critical quantitation.

Protocol: Relative Response Factor (RRF) Determination

Objective: Determine if Impurity A-FBP has a significantly different UV response than the parent drug (Flunarizine).

Reagents:

  • Standard: Impurity A-FBP (Certified Grade).

  • Parent: Flunarizine Dihydrochloride (USP/EP Grade).

  • Solvent: Methanol:Acetonitrile (50:50).

Workflow:

  • Preparation: Prepare equimolar solutions (

    
    ) of both the Impurity and the Parent.
    
  • HPLC Conditions:

    • Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient 0.1% Formic Acid in Water (A) / Acetonitrile (B).

    • Wavelength: 254 nm (aromatic rings) and 220 nm (amide/amine).

  • Injection: Inject 10 µL of each solution in triplicate.

  • Calculation:

    
    [1]
    

Interpretation:

  • If

    
     (0.8 – 1.2): You may use the Parent's slope for quantification (with correction).
    
  • If

    
     or 
    
    
    
    : You must use the Impurity A-FBP standard for external calibration; using the parent will result in significant quantification errors.

Part 4: Visualizing the Qualification Workflow

The following diagram outlines the decision matrix for qualifying an incoming reference standard for GMP use.

ReferenceStandardWorkflow Start Receive Standard (Impurity A-FBP) CheckCoA Review CoA Type Start->CheckCoA IsCRM Is it ISO 17034 (CRM)? CheckCoA->IsCRM CRM_Path Verify Seal & Storage (-20°C) IsCRM->CRM_Path Yes NonCRM_Path Check Analytical Data IsCRM->NonCRM_Path No (Analytical Std) UseAsIs Release for Use (Primary Standard) CRM_Path->UseAsIs DataCheck Does CoA include Assay (w/w) & Water? NonCRM_Path->DataCheck DataCheck->UseAsIs Yes (Full Data) Qualify Perform In-House Characterization (ID + Purity) DataCheck->Qualify No (Area% Only) CalcPotency Calculate Potency: 100% - (Water + Solvents + Imp) Qualify->CalcPotency FinalRelease Release as Secondary Standard CalcPotency->FinalRelease

Figure 1: Decision matrix for the reception and qualification of pharmaceutical impurity standards.[1] Note the critical divergence based on whether the CoA provides Potency (w/w) or merely Chromatographic Purity.

References

  • International Council for Harmonisation (ICH). (2006).[2][3][4] ICH Q3A(R2): Impurities in New Drug Substances.[2][3][4] ICH Guidelines.[2][3][4][5] [Link]

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[6] ISO.[5][7][8][9] [Link]

  • BIPM (Bureau International des Poids et Mesures). (2020). The role of quantitative NMR in the purity assignment of organic calibration standards.[10][11][12][13][14] Metrologia. [Link]

  • European Medicines Agency (EMA). (2014).[1] Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. [Link]

Sources

Technical Guide: Differentiating 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine in Flunarizine & Lomerizine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of diphenylmethyl-piperazine derivatives (e.g., Flunarizine, Lomerizine), the impurity 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine (hereafter referred to as Impurity-Ac ) presents a unique analytical challenge.[1] Unlike the common oxidative or hydrolytic degradants, Impurity-Ac is typically a process-related impurity (arising from acetylation of the intermediate) or a specific metabolite .[1]

Its structural similarity to the key intermediate 1-[bis(4-fluorophenyl)methyl]piperazine (the "Free Amine") can lead to co-elution in standard generic gradients if pH is not optimized.[1] However, the acetylation of the N1-nitrogen fundamentally alters the molecule's basicity and lipophilicity, providing a robust handle for differentiation.

This guide outlines a self-validating workflow to unequivocally identify and separate Impurity-Ac from its structural analogs.

Differentiation Matrix
FeatureImpurity-Ac (Target)Free Amine (Precursor)Flunarizine (Parent)
Structure N-Acetyl (Amide)N-H (Secondary Amine)N-Cinnamyl (Tertiary Amine)
Basicity (N1) Neutral (Amide)Basic (pKa ~9.[1][2]8)Basic (pKa ~8.[1]0)
MW (Monoisotopic) ~330.15 Da~288.14 Da~404.21 Da
HPLC Elution (Acidic) IntermediateEarly (Polar/Charged)Late (Lipophilic)
Key NMR Signal Singlet ~2.0 ppm (

)
Broad Singlet (NH)Multiplet (Vinylic/Aromatic)

Structural Relationships & Origin[1]

To control this impurity, one must understand its origin.[1] Impurity-Ac is generally formed via the acetylation of the Free Amine. This can occur if acetic anhydride or acetyl chloride is used in the synthesis pipeline (e.g., for protecting group strategies) or via contamination in solvent recovery lines.[1]

Figure 1: Structural Genealogy and Impurity Pathways

G Parent Flunarizine (Parent) (Lipophilic, Basic) FreeAmine Free Amine Intermediate 1-[bis(4-fluorophenyl)methyl]piperazine (Polar, Highly Basic) Parent->FreeAmine Hydrolysis / N-Dealkylation (Metabolism/Degradation) Oxide N-Oxide Impurities (Oxidative Degradation) Parent->Oxide Oxidation ImpurityAc TARGET: Impurity-Ac 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine (Neutral Amide N1) FreeAmine->ImpurityAc Acetylation (Process Side Reaction)

Caption: The acetylation pathway (red arrow) converts the basic secondary amine into the neutral acetamide target, distinct from oxidative pathways.[1]

Chromatographic Differentiation (HPLC/UPLC)[1]

The critical differentiator is the pKa shift .[1] The N1 nitrogen in the Free Amine is highly basic. In Impurity-Ac, N1 is an amide (neutral).[1]

  • In Acidic Media (pH 2-3): The Free Amine is doubly protonated (N1 and N4), making it highly polar and causing it to elute early.[1] Impurity-Ac is singly protonated (only at N4), making it significantly more hydrophobic than the Free Amine.[1]

Protocol 1: High-Resolution Separation (UPLC)[1]

This method ensures baseline separation of the Free Amine, Impurity-Ac, and the Parent drug.

  • Column: C18 Charged Surface Hybrid (e.g., Waters CSH C18 or equivalent), 1.7 µm, 2.1 x 100 mm.[1]

    • Why: CSH particles provide better peak shape for basic piperazines under acidic conditions.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 40°C.[1]

Gradient Table:

Time (min)%BRationale
0.05Initial hold for polar degradants.
1.05--
8.090Ramp to elute lipophilic Parent.
10.090Wash.
10.15Re-equilibration.[1]

Expected Results:

  • RT ~2.5 min: Free Amine (Doubly charged, most polar).[1]

  • RT ~5.2 min: Impurity-Ac (Singly charged, intermediate polarity).

  • RT ~7.8 min: Flunarizine Parent (Bulky lipophilic tail).[1]

Spectroscopic Characterization (MS & NMR)[1]

While retention time is indicative, regulatory guidelines (ICH Q3A) require orthogonal confirmation for new impurities.[1]

Mass Spectrometry (LC-MS/MS)

The mass shift is the primary screen.[1] The acetyl group adds exactly 42.01 Da to the Free Amine.[1]

  • Ionization: ESI Positive Mode.

  • Target:

    • Free Amine: [M+H]+ = 289.15 m/z[1]

    • Impurity-Ac: [M+H]+ = 331.16 m/z[1]

  • Fragmentation (MS2):

    • Impurity-Ac will show a characteristic loss of the acetyl group (neutral loss of ketene, 42 Da) or cleavage of the benzhydryl group.[1]

    • Diagnostic Fragment: The bis(4-fluorophenyl)methyl cation (m/z 203.[1]06) is common to all three, confirming the backbone.[1] The differentiation lies in the piperazine fragment ions.

Nuclear Magnetic Resonance (NMR)

NMR is the "Gold Standard" for confirming the position of the acetyl group.

Protocol 2: 1H-NMR Validation

  • Solvent: DMSO-d6 or CDCl3.[1]

  • Key Signals:

SignalChemical Shift (δ)MultiplicityAssignmentCausality
Acetyl-CH3 ~2.01 ppm Singlet (3H) -N-CO-CH3 The "Smoking Gun".[1] Only present in Impurity-Ac.
Benzhydryl-CH~4.3 ppmSinglet (1H)Ar2-CH-NShift varies slightly between Amine/Amide.[1]
Piperazine Ring2.3 - 3.5 ppmMultiplets (8H)Ring protonsAmide resonance causes splitting/broadening of adjacent protons compared to the Free Amine.[1]

Analytical Workflow: Decision Tree

Use this logic flow to classify an unknown impurity suspected to be the acetyl derivative.

Figure 2: Identification Logic Flow

Workflow Sample Unknown Impurity Peak (in Flunarizine Sample) LCMS Run LC-MS (ESI+) Sample->LCMS MassCheck Check [M+H]+ Mass LCMS->MassCheck Res289 m/z ~289 (Free Amine) MassCheck->Res289 Low Mass Res331 m/z ~331 (Potential Acetyl) MassCheck->Res331 Target Mass Res405 m/z ~405 (Parent/Isomer) MassCheck->Res405 High Mass FragCheck MS2 Fragmentation Look for m/z 203 (Benzhydryl) Res331->FragCheck NMR Isolate & Run 1H-NMR FragCheck->NMR Confirmed Backbone Final Confirm: 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine (Singlet at 2.0 ppm) NMR->Final

Caption: Step-by-step decision tree for confirming the acetyl impurity using MS and NMR.

References

  • European Pharmacopoeia (Ph.[1] Eur.). Flunarizine Dihydrochloride Monograph 1722.[1] Strasbourg: Council of Europe.[1] (Defines standard Impurity A/B/C profiles). [1]

  • PubChem. 1-[Bis(4-fluorophenyl)methyl]piperazine (Compound Summary). National Center for Biotechnology Information.[1] (Precursor data). Link[1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (General reference for acetylation of secondary amines and workup).

  • Skoog, D. A., et al. Principles of Instrumental Analysis.[1] (Reference for MS fragmentation patterns of piperazines).

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). (Regulatory framework for reporting thresholds).[1] Link

Sources

Safety Operating Guide

1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

Treat this compound as High-Hazard Halogenated Organic Waste.

1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine is a fluorinated derivative of the benzhydrylpiperazine class (structurally related to Flunarizine/Cinnarizine intermediates). Its disposal is governed by two critical chemical features:

  • The Fluorine Content: Thermal destruction generates Hydrofluoric Acid (HF), requiring incineration facilities with specific caustic scrubbers.[1]

  • The Piperazine Core: While acetylation reduces basicity, the compound retains nitrogenous character, necessitating segregation from strong oxidizers to prevent exothermic degradation.[1]

Do not dispose of this compound in general organic solvent waste streams. It must be segregated into Halogenated Waste streams to ensure regulatory compliance and incinerator safety.[1]

Chemical Identity & Hazard Profiling

To manage disposal safely, we must understand the "Why" behind the protocol.[1]

PropertyDataOperational Implication
Chemical Name 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazineLabeling: Must appear fully written on waste tags.
Parent CAS 27469-60-9 (Unacetylated precursor)Use parent CAS for surrogate hazard data if specific CAS is unavailable.
Molecular Formula C₁₉H₂₀F₂N₂O (Calculated)Stoichiometry: High Carbon/Nitrogen ratio.[1]
Primary Hazard Toxic if Swallowed (H301) ; IrritantPPE: Double nitrile gloves and N95/P100 respirator required for solids.[1]
Thermal Hazard HF Generation Destruction: Requires High-Temp Incineration (>1100°C) with scrubbing.
The Mechanism of Hazard (Scientific Rationale)

Standard laboratory incinerators often operate without advanced scrubbers for acid gases.[1] When this compound is burned, the stable C-F bonds rupture, releasing Fluorine radicals that combine with hydrogen to form anhydrous Hydrofluoric Acid (HF) .

  • Risk: HF is highly corrosive to incinerator linings (silica-based brickwork) and is a severe inhalation hazard if vented.

  • Solution: Segregation ensures this waste is routed to a facility equipped with Wet Gas Scrubbers (using NaOH or Ca(OH)₂ to neutralize HF into benign NaF/CaF₂ salts).[1]

Pre-Disposal Stabilization & Handling

Before the waste leaves your bench, it must be stabilized.[1]

A. Solid Waste (Powder/Crystals)[1]
  • Containment: Place the substance in a screw-top glass vial or high-density polyethylene (HDPE) jar.

  • Secondary Containment: Seal the primary container inside a clear, heavy-duty zip-lock bag or a secondary waste jar.

  • Labeling: Apply a "Defective/Waste Material" label immediately.[1]

    • Text: "Toxic Solid - Fluorinated Organic - 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine."

B. Liquid Waste (Mother Liquors/Solutions)[1]
  • Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., Dichloromethane, Chloroform).[1]

  • pH Check: If the solution is acidic, neutralize to pH 6-8 using Sodium Bicarbonate before adding to the waste carboy.

    • Reasoning: Although the N1-acetyl group reduces the basicity of the piperazine ring, the N4 nitrogen remains tertiary. Mixing with strong acids in a waste container can generate heat or unwanted salts.[1]

  • Segregation: Pour into the Red/Yellow Can designated for "Halogenated Solvents & Organics."

The Disposal Workflow (Step-by-Step)

This self-validating workflow ensures no step is missed, from the bench to the incinerator.

DisposalWorkflow Start Waste Generation (1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid DoubleBag Double Bag / Vial (Glass or HDPE) Solid->DoubleBag LabelSolid Label: 'Toxic Solid - Fluorinated' DoubleBag->LabelSolid Storage Satellite Accumulation Area (Max 3 Days) LabelSolid->Storage CheckPH Check pH (Neutralize if <4) Liquid->CheckPH Segregate Segregate Stream: HALOGENATED ORGANIC Segregate->Storage CheckPH->Segregate pH 6-8 Vendor EHS/Vendor Pickup Storage->Vendor Incineration High-Temp Incineration (w/ Caustic Scrubber) Vendor->Incineration

Figure 1: Decision logic for the segregation and disposal of fluorinated piperazine waste.

Regulatory & Compliance Codes

Correct coding is essential for the waste manifest (RCRA compliance).[1]

Code TypeRecommended ClassificationNotes
Waste Stream Halogenated Organic Critical: Do not mislabel as "Non-Halogenated" (e.g., Acetone/Methanol waste).
RCRA Code D001 (if ignitable solvent used)If pure substance, consult EHS for potential P/U listing applicability (unlikely for this specific intermediate, but "Toxic" characteristic applies).
DOT Shipping UN 2811 (Toxic Solid, Organic, N.O.S.)Proper Shipping Name must include technical name in parentheses.[1]
Container UN 1A1 or 1H1 (Steel/Plastic Drums)Must be rated for Packing Group II or III hazards.[1]

Emergency Response (Spill Protocol)

If a spill occurs during the disposal process:

  • Evacuate & Ventilate: The dust is an irritant.[1]

  • PPE: Wear Tyvek suit, nitrile gloves, and safety goggles.[1]

  • Neutralization:

    • Solids: Sweep gently (avoid dust) into a dustpan.[1] Wipe area with a soap/water solution.[1][2][3]

    • Liquids: Absorb with Vermiculite or Universal Absorbent Pads .[1] Do not use paper towels (combustible).[1]

  • Disposal of Cleanup Materials: Treat all cleanup materials as hazardous chemical waste (same protocol as above).

References

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) and Fluorinated Organic Compounds.[1] EPA Guidance on Halogenated Waste. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.).[1] Compound Summary: 1-(Bis(4-fluorophenyl)methyl)piperazine.[4][5][6][7][8] National Library of Medicine.[1] Retrieved February 27, 2026, from [Link]

Sources

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine

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